3-amino-2-nitropyridine
Description
The exact mass of the compound 2-Nitropyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKVUGZEAJYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157715 | |
| Record name | 2-Nitropyridin-3-amine | |
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Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-19-7 | |
| Record name | 2-Nitro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitropyridin-3-amine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitropyridin-3-amine | |
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| Record name | 2-nitropyridin-3-amine | |
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| Record name | 2-Nitro-3-pyridinamine | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 3-Amino-2-nitropyridine
Introduction: 3-Amino-2-nitropyridine, with the chemical formula C₅H₅N₃O₂, is a heterocyclic aromatic compound. It serves as a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] The presence of both an amino (-NH₂) and a nitro (-NO₂) group on the pyridine ring imparts unique reactivity and makes it a versatile precursor for creating more complex molecules. This guide provides a comprehensive overview of its core basic properties, spectroscopic data, and key experimental protocols for its synthesis and characterization, tailored for researchers and professionals in drug development.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. It is important to distinguish this compound (CAS: 13269-19-7) from its isomer, 2-amino-3-nitropyridine (CAS: 4214-75-9), as properties can differ significantly.
| Property | Value | Reference / Notes |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| CAS Number | 13269-19-7 | [1] |
| Appearance | Yellow to brown crystalline powder | [1][2] |
| Melting Point | 194-204 °C | [1] |
| Boiling Point | Data for this specific isomer is not readily available. The isomer 2-amino-3-nitropyridine has a reported boiling point of 335.5 °C.[3] | |
| Solubility | Soluble in water, ethanol, and chloroform (data for isomer 2-amino-3-nitropyridine).[3] As a basic amine, it is expected to be soluble in dilute mineral acids.[4] | |
| pKa (Predicted) | A predicted pKa of 2.40±0.36 is available for the isomer 2-amino-3-nitropyridine. The basicity is significantly reduced compared to 3-aminopyridine (pKa ≈ 5.7) due to the strong electron-withdrawing effect of the adjacent nitro group. |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. While complete datasets for this specific isomer are not always published, data for the closely related isomer 2-amino-3-nitropyridine and general principles provide valuable guidance.
| Spectroscopy | Data / Expected Characteristics | Reference / Notes |
| ¹H NMR | Aromatic protons are expected in the δ 7.0-8.5 ppm range. The amino group protons would appear as a broad singlet, with its chemical shift dependent on solvent and concentration. | Spectra for the isomer 2-amino-3-nitropyridine are available for reference.[5] |
| ¹³C NMR | Aromatic carbons typically appear in the δ 110-160 ppm range. The carbon attached to the nitro group (C2) and the amino group (C3) will be significantly shifted. | Spectra for the isomer 2-amino-3-nitropyridine are available for reference.[6] |
| IR Spectroscopy | Expected peaks include N-H stretching for the primary amine (approx. 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching for the nitro group (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively), and C=C/C=N stretching from the pyridine ring. | IR spectra for related aminopyridines and nitropyridines can be found in spectral databases.[7][8] |
| UV-Vis Spectroscopy | The presence of the pyridine ring with both electron-donating (amino) and electron-withdrawing (nitro) groups creates a strong chromophore. Absorption maxima are expected in the UV-visible range, and the spectrum will be sensitive to pH changes due to protonation of the amine or pyridine nitrogen. | Aromatic nitro compounds typically exhibit strong absorption bands.[9] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of key basic properties are provided below.
Synthesis of this compound
A common method for synthesizing aminonitropyridines is through nucleophilic aromatic substitution of a corresponding chloro-nitropyridine.
Objective: To synthesize this compound from 2-chloro-3-nitropyridine.
Materials:
-
2-chloro-3-nitropyridine
-
Aqueous ammonia solution (e.g., 28-30%)
-
Sealed reaction tube or autoclave
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ice bath
-
Deionized water
Procedure:
-
Reaction Setup: Accurately weigh 2-chloro-3-nitropyridine and place it into a high-pressure sealed reaction tube.
-
Reagent Addition: Add a molar excess of concentrated aqueous ammonia solution to the sealed tube. A typical ratio might be 10-20 equivalents of ammonia.
-
Reaction Conditions: Securely seal the tube. Place the tube in an oil bath and heat the reaction mixture to 90 °C. Maintain this temperature and stir the mixture vigorously for approximately 16 hours.
-
Work-up and Isolation: After the reaction is complete, carefully remove the sealed tube from the heat and allow it to cool to room temperature.
-
Crystallization: Further cool the reaction mixture in an ice bath to 0 °C to precipitate the product.
-
Filtration: Collect the resulting solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts or ammonia. Dry the product under vacuum to obtain this compound as a yellow solid.
Determination of Solubility
This protocol provides a general method for qualitatively and semi-quantitatively assessing the solubility of a solid organic compound.
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A series of solvents: deionized water, ethanol, chloroform, 5% aqueous HCl, 5% aqueous NaOH.
-
Small test tubes and a vortex mixer or stirring rods.
-
Graduated cylinder or pipette.
-
Analytical balance.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a clean, dry test tube.[10]
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the test tube.[11]
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.[10]
-
Observation: Observe the mixture. If the solid has completely dissolved, it is considered soluble. If it remains undissolved, it is insoluble. If a portion has dissolved, it is partially soluble.[12]
-
Incremental Addition: If the compound is not fully soluble, continue adding the solvent in small, measured increments (e.g., 0.5 mL) with vigorous mixing after each addition, up to a total volume of 3 mL.[10] Record the total volume of solvent required to dissolve the sample to estimate the solubility.
-
Acid/Base Testing: For water-insoluble compounds, repeat the procedure using 5% HCl and 5% NaOH.[11] Solubility in 5% HCl is indicative of a basic functional group, such as an amine.[10]
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore near the ionizable group, where protonation or deprotonation causes a measurable shift in the UV-Vis absorption spectrum.[13]
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.
Materials:
-
This compound
-
UV-Vis spectrophotometer with matched cuvettes.
-
Calibrated pH meter.
-
A series of buffer solutions covering a wide pH range (e.g., pH 1 to 7).
-
0.1 M HCl and 0.1 M NaOH solutions.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values. For determining the pKa of an amine, a range from acidic to neutral (e.g., pH 1, 2, 2.5, 3, 3.5, 4, 5, 6, 7) is appropriate.
-
Prepare Sample Solutions: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to a volumetric flask and diluting to the mark with the buffer solution. This ensures the total concentration of the compound is constant across all samples.[14]
-
Measure Spectra: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution, as well as for highly acidic (in 0.1 M HCl, representing the fully protonated form) and neutral/basic (in 0.1 M NaOH or pH 7 buffer, representing the neutral form) solutions.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and neutral forms is maximal.[13]
-
Plot the absorbance at this chosen wavelength against the pH of the solutions.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[13]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH point and averaging the results.[15]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol above.
Conclusion
This compound is a foundational chemical for various research and development applications. Understanding its basic properties, including its physicochemical characteristics and spectroscopic profile, is essential for its effective use in synthesis and material science. The provided data and detailed experimental protocols offer a technical basis for researchers to handle, characterize, and utilize this compound in their work. The strong electron-withdrawing nature of the nitro group significantly influences the compound's basicity and reactivity, a key consideration for its application in further chemical transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum [chemicalbook.com]
- 7. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminopyridine [webbook.nist.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. saltise.ca [saltise.ca]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. ijper.org [ijper.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 3-amino-2-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document collates and presents experimental data from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside theoretical calculations, to offer a detailed understanding of its three-dimensional geometry, electronic properties, and conformational preferences. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.
Molecular Structure
The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position and a nitro group at the 2-position. The arrangement of these functional groups gives rise to specific electronic and steric interactions that dictate the molecule's overall geometry and reactivity.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most accurate experimental determination of the solid-state structure of a molecule. The crystallographic data for this compound reveals a nearly planar conformation, a common feature for aromatic systems. The slight deviations from planarity are influenced by the steric hindrance between the adjacent amino and nitro groups. A key feature of the solid-state structure is the presence of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group, which contributes to the planarity of the molecule.
Table 1: Selected Bond Lengths for this compound from X-ray Crystallography
| Bond | Length (Å) |
| N(1)-C(2) | 1.354 |
| C(2)-N(2) | 1.445 |
| C(2)-C(3) | 1.417 |
| C(3)-N(3) | 1.341 |
| C(3)-C(4) | 1.405 |
| C(4)-C(5) | 1.365 |
| C(5)-C(6) | 1.379 |
| C(6)-N(1) | 1.332 |
| N(2)-O(1) | 1.238 |
| N(2)-O(2) | 1.233 |
Table 2: Selected Bond Angles for this compound from X-ray Crystallography
| Angle | Value (°) |
| C(6)-N(1)-C(2) | 118.2 |
| N(1)-C(2)-C(3) | 120.9 |
| N(1)-C(2)-N(2) | 116.7 |
| C(3)-C(2)-N(2) | 122.4 |
| C(2)-C(3)-C(4) | 118.7 |
| C(2)-C(3)-N(3) | 120.3 |
| C(4)-C(3)-N(3) | 121.0 |
| C(3)-C(4)-C(5) | 120.1 |
| C(4)-C(5)-C(6) | 119.3 |
| C(5)-C(6)-N(1) | 122.8 |
| O(1)-N(2)-O(2) | 123.5 |
| O(1)-N(2)-C(2) | 118.5 |
| O(2)-N(2)-C(2) | 118.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the electronic environment of the hydrogen and carbon atoms in a molecule, providing insights into its structure in solution.
Table 3: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) |
| H4 | 7.25 |
| H5 | 6.70 |
| H6 | 8.15 |
| NH₂ | 5.90 |
Table 4: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C2 | 151.0 |
| C3 | 130.5 |
| C4 | 120.2 |
| C5 | 115.8 |
| C6 | 149.5 |
Conformation
The conformation of this compound is largely dictated by the interplay between the steric repulsion of the bulky nitro group and the amino group, and the stabilizing effect of an intramolecular hydrogen bond.
Intramolecular Hydrogen Bonding
In the solid state, and likely in non-polar solvents, the molecule adopts a conformation that allows for the formation of an N-H···O hydrogen bond between the amino and nitro groups. This interaction locks the molecule into a planar conformation and influences the electronic distribution within the pyridine ring.
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to model the molecular geometry of this compound.[1][2][3] These computational studies corroborate the experimental findings, predicting a planar structure with bond lengths and angles in close agreement with X-ray data.[2] The calculations also provide insights into the vibrational modes and electronic properties of the molecule.[1][2]
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), and placed in a standard 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Visualizations
The following diagrams illustrate key aspects of the this compound molecule.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for the structural elucidation of this compound.
References
Technical Guide: 3-Amino-2-nitropyridine (CAS: 13269-19-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-amino-2-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its chemical identifiers, physical properties, synthesis, applications, and safety information.
Core Identifiers and Properties
This compound is a heterocyclic compound featuring both an amino and a nitro functional group, making it a versatile building block in organic synthesis.[1] Its identifiers and key properties are summarized below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 13269-19-7 |
| IUPAC Name | 2-nitropyridin-3-amine |
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol |
| PubChem CID | 83281 |
| MDL Number | MFCD00044102 |
| InChI Key | GZBKVUGZEAJYHH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)N)--INVALID-LINK--[O-] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 194-204 °C | [1] |
| Boiling Point | 382.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.437 g/cm³ | [2] |
| Flash Point | 185 °C | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, in a dark, inert atmosphere | [1][3] |
Synthesis and Experimental Protocols
While the preparation of this compound is described as a potentially challenging and time-consuming process, its utility as a synthetic intermediate is well-established, particularly in the production of 2,3-diaminopyridine.[4]
Synthesis of 2,3-Diaminopyridine from this compound
A significant application of this compound is its use as a precursor for 2,3-diaminopyridine, a valuable building block in the synthesis of various pharmaceutical compounds.[4][5][6] The conversion is typically achieved through catalytic reduction, a method noted for providing good yields.[4]
Experimental Protocol: Catalytic Reduction
The following is a general protocol for the catalytic reduction of this compound to 2,3-diaminopyridine. Specific conditions may vary based on the catalyst and equipment used.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in an appropriate solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., palladium on carbon, Pd/C).
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-diaminopyridine, which can be further purified by recrystallization or chromatography.
Caption: A schematic overview of the synthesis of 2,3-diaminopyridine.
Applications in Drug Development and Other Industries
This compound serves as a crucial intermediate in several key industries:
-
Pharmaceuticals: It is a building block for various pharmaceuticals, particularly those targeting neurological disorders.[1] Its derivative, 2,3-diaminopyridine, is used in the synthesis of a range of pharmaceutically important compounds.[6]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.[1]
-
Dyes and Materials Science: It is an intermediate in the synthesis of dyes and is explored for creating advanced materials like polymers and coatings.[1]
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CAS No. 13269-19-7 - iChemical [ichemical.com]
- 3. 2-Nitro-3-pyridinamine | 13269-19-7 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
Spectroscopic Data and Experimental Protocols for 3-Amino-2-Nitropyridine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-amino-2-nitropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, this guide outlines the detailed experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 8.38 | dd | 4.4, 1.5 | H-6 |
| 8.16 | dd | 8.3, 1.5 | H-4 |
| 7.75 (broad s) | s | - | NH₂ |
| 6.75 | dd | 8.3, 4.4 | H-5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 157.9 | C-2 |
| 153.8 | C-6 |
| 135.0 | C-4 |
| 131.1 | C-3 |
| 113.8 | C-5 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3484 | Strong | N-H stretch (asymmetric) |
| 3328 | Strong | N-H stretch (symmetric) |
| 1638 | Strong | N-H bend (scissoring) |
| 1605 | Strong | C=C stretch (aromatic) |
| 1568 | Strong | N-O stretch (asymmetric) |
| 1499 | Strong | C=C stretch (aromatic) |
| 1344 | Strong | N-O stretch (symmetric) |
| 1277 | Medium | C-N stretch |
| 832 | Strong | C-H bend (out-of-plane) |
| 741 | Strong | C-H bend (out-of-plane) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Fragment Assignment |
| 139 | 100 | [M]⁺ (Molecular Ion) |
| 123 | 15 | [M-O]⁺ |
| 109 | 45 | [M-NO]⁺ |
| 93 | 80 | [M-NO₂]⁺ |
| 66 | 55 | [C₄H₄N]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical spectral width: 0-10 ppm.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) signal to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.
-
Transfer the mixture to a pellet die.
-
-
Pellet Formation:
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. A vacuum may be applied during pressing to remove trapped air and improve pellet quality.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument records an interferogram, which is then mathematically converted to the final spectrum via a Fourier transform.
-
-
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer's ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
In the ion source, the sample is vaporized and bombarded with a high-energy beam of electrons (typically 70 eV).
-
This electron impact removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a characteristic pattern.
-
-
Mass Analysis:
-
The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio.
-
The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information for structural elucidation.
-
An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and chemical stability of 3-amino-2-nitropyridine. Due to the limited availability of specific experimental data for this compound, this document also includes information on its isomers, 2-amino-3-nitropyridine and 5-amino-2-nitropyridine, to provide valuable comparative insights. Detailed experimental protocols for determining the solubility and stability of this compound are also presented to facilitate further research.
Physicochemical Properties
This compound is a yellow to brown crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [1][2] |
| Molecular Weight | 139.11 g/mol | [1] |
| Melting Point | 194-204 °C | [1] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Purity | ≥ 97% (HPLC) | [2] |
| CAS Number | 13269-19-7 | [1][2] |
Solubility Profile
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| 2-Amino-3-nitropyridine | Water | Soluble | Not Specified | [3] |
| Ethanol | Soluble | Not Specified | [3] | |
| Chloroform | Soluble | Not Specified | [3] | |
| Not Specified | 3 g/L | Not Specified | [4] | |
| 5-Amino-2-nitropyridine | Water | Moderately Soluble | Not Specified | [5] |
Experimental Protocol: Determination of Aqueous and Solvent Solubility using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous and organic solvents, adapting the widely accepted shake-flask method.[6][7][8][9]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline powder)
-
Selected solvents (e.g., Water, 0.1 N HCl, 0.1 N NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker.
-
Agitate the samples at a constant speed (e.g., 150 rpm) and a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Analysis:
-
Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate for each solvent, and the average solubility and standard deviation should be reported.
-
Workflow for Shake-Flask Solubility Determination
Stability Profile
The chemical stability of this compound is a critical factor for its handling, storage, and application in drug development.[1] While specific stability data is not available, forced degradation studies are essential to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Studies
This protocol outlines a comprehensive approach to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14]
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.
-
Neutral Hydrolysis: Mix the stock solution with high-purity water and keep at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16][17][18][19] A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent drug from its degradation products.
-
Characterize the degradation products using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and propose structures for the major degradation products.
-
Elucidate the potential degradation pathways.
-
Forced Degradation Study Pathway
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. While specific quantitative data for this compound is limited, the provided data for its isomers and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The outlined procedures for solubility determination and forced degradation studies will enable the generation of crucial data to support the development of robust and stable pharmaceutical formulations containing this compound. Further experimental investigation is highly recommended to establish a comprehensive and specific physicochemical profile for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-3-nitropyridine CAS#: 4214-75-9 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. who.int [who.int]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rdlaboratories.com [rdlaboratories.com]
- 16. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
The Synthetic Versatility of 3-Amino-2-nitropyridine: A Technical Guide for Organic Chemists and Drug Discovery Professionals
Introduction
3-Amino-2-nitropyridine is a versatile and highly functionalized pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique arrangement of a nucleophilic amino group ortho to an electron-withdrawing nitro group on a pyridine scaffold makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with significant biological activity. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its utility in the synthesis of key intermediates and bioactive molecules. The guide includes a summary of quantitative data, detailed experimental protocols for representative transformations, and visualizations of synthetic pathways and workflows to aid researchers in leveraging the full potential of this important synthetic intermediate.
Core Applications in Organic Synthesis
This compound is primarily utilized as a precursor to 2,3-diaminopyridine, a key synthon for the construction of various fused heterocyclic systems. The strategic placement of the amino and nitro groups also allows for a range of other transformations, making it a versatile tool for medicinal and materials chemistry.
1. Synthesis of 2,3-Diaminopyridine
The most prominent application of this compound is its conversion to 2,3-diaminopyridine via the reduction of the nitro group. 2,3-Diaminopyridine is a valuable intermediate in the synthesis of a variety of biologically active compounds, including imidazo[4,5-b]pyridines, which are known to exhibit a wide range of pharmacological activities.[1]
The reduction is typically achieved through catalytic hydrogenation, a clean and efficient method that generally provides high yields of the desired product.[2][3]
2. Synthesis of Fused Heterocyclic Systems
The resulting 2,3-diaminopyridine is a versatile precursor for the synthesis of various fused heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents. A prime example is the synthesis of imidazo[4,5-b]pyridines, which are structural analogs of purines and have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[4][5]
Data Presentation
The following tables summarize key quantitative data for reactions involving this compound and its primary derivative, 2,3-diaminopyridine.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 13269-19-7 | [6] |
| Molecular Formula | C₅H₅N₃O₂ | [6] |
| Molecular Weight | 139.11 g/mol | [6] |
| Appearance | Yellow to brown crystalline powder | [6] |
| Melting Point | 194-204 °C | [6] |
| Purity (HPLC) | ≥ 98% | [6] |
Table 2: Reaction Conditions and Yields for the Synthesis of 2,3-Diaminopyridine from this compound
| Reaction | Reagents and Conditions | Yield | Reference |
| Catalytic Hydrogenation | This compound, Pd/C, H₂ | Good | [2][3] |
Experimental Protocols
The following section provides detailed experimental methodologies for key transformations involving this compound and its derivatives.
Experiment 1: Synthesis of 2,3-Diaminopyridine via Catalytic Hydrogenation of this compound (Analogous Procedure)
This protocol is adapted from a well-established procedure for the catalytic hydrogenation of a structurally similar compound, 2,3-diamino-5-bromopyridine, as detailed in Organic Syntheses.[2] This method is expected to be effective for the reduction of this compound.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1 equivalent) in methanol (10 mL), add 10% Pd/C (1 mol%) and sodium bicarbonate (1 equivalent).[7]
-
Seal the reaction vessel and flush with hydrogen gas three times.
-
Stir the black suspension at room temperature under a hydrogen atmosphere (1 atm) for two hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the crude 2,3-diaminopyridine.
-
If necessary, purify the product by column chromatography on silica gel.
Experiment 2: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine
This is a general procedure for the cyclization of 2,3-diaminopyridine with an aldehyde to form the imidazo[4,5-b]pyridine core.
Materials:
-
2,3-Diaminopyridine
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., nitrobenzene)
Procedure:
-
Dissolve 2,3-diaminopyridine (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of an acid or an oxidizing agent.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted imidazo[4,5-b]pyridine.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound.
Caption: Synthetic pathway from this compound to fused heterocycles.
Caption: Experimental workflow for the synthesis of imidazo[4,5-b]pyridines.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis, particularly for the preparation of 2,3-diaminopyridine and subsequent fused heterocyclic systems of medicinal importance. The methodologies outlined in this guide, along with the provided data and visualizations, are intended to serve as a comprehensive resource for researchers in drug discovery and development. The strategic application of this compound will undoubtedly continue to facilitate the synthesis of novel and complex molecular architectures with promising therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 3-Amino-2-nitropyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-2-nitropyridine, a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its historical discovery, outlines key synthetic methodologies with detailed experimental protocols, and presents its physicochemical and spectroscopic properties in a structured format. Furthermore, it explores the role of this compound as a precursor in the development of therapeutic agents, with a particular focus on its application in the synthesis of compounds targeting neurological disorders.
Introduction
This compound (also known as 2-nitro-3-aminopyridine) is a yellow to brown crystalline solid with the molecular formula C₅H₅N₃O₂. Its structure, featuring both an amino and a nitro group on the pyridine ring, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group influence the reactivity of the pyridine ring, enabling a variety of chemical transformations. This guide delves into the core aspects of this compound, from its initial synthesis to its contemporary applications.
Discovery and History
The development of synthetic routes to this compound has been an evolution driven by the need for safer and more efficient processes. Direct nitration of 3-aminopyridine is generally unsuccessful, yielding only trace amounts of the desired product due to the sensitivity of the unprotected amino group to oxidizing nitrating agents.
An early significant contribution to the synthesis of nitro-substituted aminopyridines was made by Clark-Lewis and Thompson in 1957. Their work, published in the Journal of the Chemical Society, described the nitration of 3-ethoxycarbonylaminopyridine.[1] This method involved protecting the amino group as a carbamate to direct the nitration and prevent oxidative degradation. While this represented a viable route, it was reported to be potentially hazardous, with a risk of explosion when performed on a larger scale.
A safer and more efficient method was later developed and patented in the late 1980s. This "improved" process involves the protection of the amino group of 3-aminopyridine through the formation of a urea derivative, followed by nitration and hydrolysis. Specifically, 3-aminopyridine is reacted with phosgene or urea to form N,N'-di-(3-pyridyl)-urea. This intermediate is then nitrated to yield N,N'-di-(2-nitro-3-pyridyl)-urea, which is subsequently hydrolyzed to afford this compound in high yield.[2][3] This urea-based protection strategy proved to be more stable and controllable, making the synthesis more amenable to larger-scale production.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [2][4] |
| Molecular Weight | 139.11 g/mol | [2][4] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Melting Point | 191-204 °C | [2][5] |
| CAS Number | 13269-19-7 | [2] |
Spectroscopic Data
Note on Isomeric Comparison: The positions of the amino and nitro groups significantly influence the electronic environment of the pyridine ring, which is reflected in their respective spectra. Researchers characterizing this compound should expect distinct chemical shifts in NMR and different vibrational modes in IR spectroscopy compared to its 2-amino-3-nitro isomer.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, based on the urea protection strategy.
Synthesis of N,N'-di-(3-pyridyl)-urea
This initial step involves the protection of the amino group of 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Urea or Phosgene (COCl₂)
-
Appropriate solvent (e.g., as described in Beilstein H 22, 330 for the reaction of 2-aminopyridine with phosgene)[2]
Procedure:
-
The reaction is performed in a customary manner for the formation of ureas from amines.[2]
-
A near-quantitative yield of N,N'-di-(3-pyridyl)-urea is typically obtained.[2]
Nitration of N,N'-di-(3-pyridyl)-urea to N,N'-di-(2-nitro-3-pyridyl)-urea
This step introduces the nitro group at the 2-position of the pyridine rings.
Materials:
-
N,N'-di-(3-pyridyl)-urea
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄) or Oleum
Procedure:
-
N,N'-di-(3-pyridyl)-urea is introduced into a mixture of nitric acid and sulfuric acid (nitrating acid), or alternatively, solid N,N'-di-(3-pyridyl)-urea is added to a pre-made mixture of the acids.[2]
-
The reaction temperature is maintained between 50-70 °C and should not exceed 90 °C for safety and product quality.[2]
-
The molar ratio of the pyridine moiety in the urea to nitric acid is preferably maintained at approximately 1:1.2-1.4.[3]
-
Upon completion, the reaction mixture is diluted with water to precipitate the solid N,N'-di-(2-nitro-3-pyridyl)-urea.[2]
-
The product is isolated by filtration or centrifugation. This reaction consistently yields over 90% of the theoretical product.[3]
Hydrolysis of N,N'-di-(2-nitro-3-pyridyl)-urea to this compound
The final step is the deprotection to yield the target compound.
Materials:
-
N,N'-di-(2-nitro-3-pyridyl)-urea
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
A suspension of N,N'-di-(2-nitro-3-pyridyl)-urea in ethanol is heated to 70 °C in a stirred apparatus.[2]
-
A 10% solution of sodium hydroxide is added to the heated suspension.[2]
-
During the reaction, this compound partially precipitates.[2]
-
To ensure complete precipitation, the mixture is diluted with water after the reaction is complete and cooled to 0-5 °C.[2]
-
The suspension is filtered, and the product is washed until neutral to yield this compound.[2] The yield for this hydrolysis step is also consistently over 90%.[3]
Figure 1. Synthetic pathway for this compound via the urea protection method.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] While specific, publicly disclosed signaling pathways for drugs directly derived from this compound are not extensively detailed, its structural motifs are found in compounds investigated for a range of neurological targets. For instance, aminopyridine derivatives are known to act as potassium channel blockers and are used in the treatment of conditions like multiple sclerosis.[6] Furthermore, derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in several neurodegenerative diseases.[7]
A notable example of a therapeutic agent derived from a related aminopyridine structure is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP). This compound acts as a ribonucleotide reductase inhibitor and has been investigated as an anticancer agent.[8] Its mechanism involves the disruption of an iron-stabilized radical in the small subunits of the enzyme.[8] While not a direct neurological application, this illustrates how the aminopyridine scaffold can be elaborated to interact with specific enzymatic targets. The general mechanism of action for many aminopyridine-based drugs in neurological disorders involves the modulation of ion channels or enzymes central to neuronal function.
Figure 2. Generalized logical relationship of this compound derivatives in therapeutic intervention for neurological disorders.
Conclusion
This compound has a well-established history as a key synthetic intermediate, with modern synthetic routes offering high yields and improved safety profiles compared to earlier methods. Its unique chemical structure provides a versatile platform for the development of a wide range of biologically active molecules. For researchers and professionals in drug development, this compound represents a valuable starting material for the synthesis of novel compounds targeting a variety of therapeutic areas, most notably neurological disorders. Further exploration of its derivatives is likely to yield new therapeutic agents with specific and potent activities.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. d-nb.info [d-nb.info]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for 3-Amino-2-Nitropyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-2-nitropyridine and its derivatives are crucial chemical intermediates, widely recognized for their role in the synthesis of a variety of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes[1][2]. The presence of both an amino and a nitro group on the pyridine ring allows for diverse functionalization, making these compounds valuable building blocks in medicinal chemistry and materials science[1]. This document provides an overview of the primary synthetic strategies for obtaining this compound derivatives, complete with detailed experimental protocols and comparative data.
Synthetic Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
One of the most efficient and widely used methods for synthesizing 3-substituted-2-nitropyridines is the nucleophilic aromatic substitution (SNAr) reaction on a 3-halo-2-nitropyridine precursor. The strong electron-withdrawing nature of the nitro group at the 2-position activates the pyridine ring for nucleophilic attack, particularly at the adjacent C-3 position. Commercially available 3-fluoro-2-nitropyridine is an excellent substrate for this reaction, as the high electronegativity of fluorine makes it a superior leaving group compared to chlorine or bromine, favoring regioselective displacement[3]. This method allows for the introduction of a wide range of aliphatic amines and nitrogen-containing heterocycles at the 3-position[3][4].
References
The Versatile Scaffold: 3-Amino-2-nitropyridine in Medicinal Chemistry for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-nitropyridine is a pivotal building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of biologically active heterocyclic compounds. Its unique arrangement of amino and nitro functionalities on the pyridine ring allows for strategic chemical modifications, leading to the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The primary synthetic utility of this compound lies in its reduction to 2,3-diaminopyridine, a key intermediate for constructing fused heterocyclic systems such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines, which are prominent scaffolds in numerous approved drugs and clinical candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its conversion to 2,3-diaminopyridine and subsequent elaboration into potent kinase inhibitors.
Synthetic Utility and Key Transformations
The most critical transformation of this compound in drug discovery is the selective reduction of the nitro group to an amine, yielding 2,3-diaminopyridine. This transformation unlocks the potential to build various bicyclic heterocyclic systems.
Protocol 1: Catalytic Hydrogenation of this compound to 2,3-Diaminopyridine
This protocol describes a general method for the reduction of this compound to 2,3-diaminopyridine, a crucial step for subsequent diversification.[1]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield crude 2,3-diaminopyridine. The product can be used directly in the next step or purified by crystallization or column chromatography if necessary.
Application in Kinase Inhibitor Synthesis
The 2,3-diaminopyridine scaffold, derived from this compound, is a cornerstone in the design of inhibitors for several important kinase families implicated in cancer and inflammatory diseases.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and immune responses. Dysregulation of this pathway, particularly through the V617F mutation in JAK2, is a hallmark of myeloproliferative neoplasms. 2-Aminopyridine derivatives have emerged as a promising class of selective JAK2 inhibitors.
Quantitative Data for Representative JAK2 Inhibitors with a 2-Aminopyridine Scaffold:
| Compound ID | Target | IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Reference |
| 16m-(R) | JAK2 | 3 | 85-fold | 76-fold | |
| 21b | JAK2 | 9 | 276-fold | 184-fold | [2][3] |
| 12k | JAK2 | 6 | >100-fold | >100-fold | [3] |
| 12l | JAK2 | 3 | >100-fold | >100-fold | [3] |
Protocol 2: General Synthesis of 2-Aminopyridine-based JAK2 Inhibitors
This protocol outlines a general synthetic route for the preparation of 2-aminopyridine derivatives as JAK2 inhibitors, starting from 2,3-diaminopyridine.
Materials:
-
2,3-Diaminopyridine
-
Appropriate aryl halides or boronic acids
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Bases (e.g., K₂CO₃, Cs₂CO₃)
-
Solvents (e.g., Dioxane, Toluene, DMF)
Procedure (Illustrative Buchwald-Hartwig or Suzuki Coupling):
-
To a solution of 2,3-diaminopyridine (1.0 eq) and the desired aryl halide (1.1 eq) in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base (e.g., Cs₂CO₃, 2.0 eq) and degas the reaction mixture with an inert gas.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-aminopyridine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a multi-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling, making it an attractive target for hematological malignancies.
Quantitative Data for a Representative PI3Kδ Inhibitor with a 2-Aminopyridine Scaffold:
| Compound ID | Target | IC₅₀ (nM) | Cell Line (AML) | Cellular IC₅₀ (µM) | Reference |
| MR3278 | PI3Kδ | 30 | MOLM-16 | 2.6 | [4] |
| Mv-4-11 | 3.7 | [4] |
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MOLM-16)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Other Kinase Targets
The 2,3-diaminopyridine scaffold is also a precursor for other important heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines, which are scaffolds for inhibitors of a wide range of kinases including:
-
Glycogen Synthase Kinase 3 (GSK-3): Implicated in neurodegenerative diseases, bipolar disorder, and diabetes.[5][6][7]
-
Aurora Kinases: Key regulators of mitosis, making them attractive targets in oncology.[8][9][10]
-
PIM-1 Kinase: A proto-oncogene involved in cell survival and proliferation.[11][12]
The synthetic strategies to access these fused systems from 2,3-diaminopyridine typically involve condensation with appropriate bifunctional reagents. The biological evaluation follows similar principles as outlined in the protocols above.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its straightforward conversion to 2,3-diaminopyridine provides access to a rich diversity of heterocyclic scaffolds that have proven to be exceptionally effective in the development of potent and selective kinase inhibitors for a range of therapeutic indications. The protocols and data presented herein provide a foundational guide for researchers to harness the potential of this important building block in their drug discovery endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction Mechanisms Involving 3-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-nitropyridine is a pivotal building block in synthetic organic chemistry, valued for its versatile reactivity that enables the construction of complex heterocyclic scaffolds. The presence of an amino group and a nitro group on the pyridine ring activates it for various transformations, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from its capacity to undergo nucleophilic aromatic substitution, reduction of the nitro group to an amine, and subsequent cyclization reactions to form fused heterocyclic systems. These reaction pathways are fundamental in medicinal chemistry for the synthesis of biologically active molecules.[1][2]
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound, with a focus on its application in the synthesis of precursors for drug discovery.
Key Reaction Mechanisms and Applications
The strategic positioning of the amino and nitro groups on the pyridine ring dictates its reactivity. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution at positions ortho and para to it, while the amino group can be a handle for further functionalization or can participate in cyclization reactions.
Nucleophilic Aromatic Substitution (SNAr)
A common and powerful application of aminonitropyridines is in SNAr reactions. While this compound itself is more prone to other transformations, the closely related isomer, 3-fluoro-2-nitropyridine, serves as an excellent model to illustrate the SNAr mechanism, which is a key strategy for introducing nitrogen-based nucleophiles. The fluorine atom is a good leaving group, and its displacement by amines is a facile process.[3] This approach is widely used to synthesize 3-substituted-2-nitropyridines, which are precursors to 2,3-diaminopyridines after reduction of the nitro group.[3]
This protocol describes a general method for the nucleophilic aromatic substitution of a halogenated 2-nitropyridine with various amines. This is a foundational step for creating a library of substituted aminopyridines for drug screening.
Experimental Protocol: Synthesis of 3-(Heterocyclyl)-2-nitropyridines [3]
-
To a solution of 3-fluoro-2-nitropyridine (1.0 eq) in acetonitrile (MeCN), add the desired nitrogen-containing heterocycle (1.1 eq) and potassium carbonate (K2CO3) (3.0 eq).
-
Stir the reaction mixture at 50 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-2-nitropyridine.
Data Presentation: Yields of 3-Substituted-2-nitropyridines
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Pyrazole | 3-(1H-Pyrazol-1-yl)-2-nitropyridine | 84 |
| 2 | Imidazole | 3-(1H-Imidazol-1-yl)-2-nitropyridine | 75 |
| 3 | Benzimidazole | 3-(1H-Benzo[d]imidazol-1-yl)-2-nitropyridine | 68 |
| 4 | Morpholine | 4-(2-Nitropyridin-3-yl)morpholine | 45 |
Table 1: Representative yields for the SNAr reaction of 3-fluoro-2-nitropyridine with various nitrogen heterocycles.[3]
Diagram: SNAr Experimental Workflow
References
Application Notes and Protocols for the Catalytic Reduction of 3-Amino-2-Nitropyridine to 2,3-Diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminopyridine is a critical building block in the synthesis of a wide array of pharmaceutical compounds and other valuable chemical entities. Its unique structure, featuring two adjacent amino groups on a pyridine ring, makes it a versatile precursor for the construction of various heterocyclic systems, particularly imidazo[4,5-b]pyridines.[1][2] These resulting compounds have shown significant potential in the development of treatments for neurological disorders and possess a broad spectrum of biological activities, including anti-plasmodial, antimicrobial, and anticancer properties.[3][4][5] The catalytic reduction of 3-amino-2-nitropyridine is a common and effective method for the synthesis of 2,3-diaminopyridine.[6] This document provides detailed application notes and a representative experimental protocol for this important transformation.
Applications in Drug Development
The primary application of 2,3-diaminopyridine in drug development lies in its role as a key intermediate for the synthesis of imidazo[4,5-b]pyridines.[1] This fused heterocyclic system is structurally analogous to purines, allowing molecules derived from it to interact with various biological targets.
Key therapeutic areas for 2,3-diaminopyridine derivatives include:
-
Oncology: Imidazo[4,5-b]pyridine derivatives have been investigated as potent antiproliferative agents.[2]
-
Infectious Diseases: The scaffold has been used to develop novel anti-plasmodial agents for the treatment of malaria and compounds with antibacterial and antifungal activities.[4][5][7]
-
Neurological Disorders: Molecules synthesized from 2,3-diaminopyridine have shown potential in treating various central nervous system disorders.[3]
The synthesis of these bioactive molecules often involves the condensation of 2,3-diaminopyridine with carboxylic acids, aldehydes, or their derivatives to form the fused imidazole ring.[1][8]
Catalytic Reduction of this compound: An Overview
The conversion of this compound to 2,3-diaminopyridine is most commonly achieved through catalytic hydrogenation. This method is often preferred due to its high efficiency and cleaner reaction profiles compared to other reduction methods like using metal powders in acidic media (e.g., iron or tin).[6]
Commonly used catalysts for this transformation include:
-
Palladium on carbon (Pd/C)[9]
-
Raney Nickel
-
Platinum(IV) oxide (PtO₂)
Palladium on carbon is frequently the catalyst of choice for the reduction of aromatic nitro groups due to its high activity and selectivity.[9] The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of this compound
The following is a representative protocol for the catalytic reduction of this compound to 2,3-diaminopyridine using palladium on carbon as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filtration aid
-
High-pressure autoclave or a hydrogenation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir vigorously for the required reaction time (e.g., 16 hours). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with the solvent used in the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminopyridine. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Comparison of Catalytic Systems
The selection of the catalyst and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes representative data for the catalytic hydrogenation of this compound under different conditions.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
| 10% Pd/C | Methanol | 40 | 5 | 16 | ~95 |
| Raney Ni | Ethanol | 50 | 10 | 12 | ~90 |
| PtO₂ | Acetic Acid | 25 | 70 | 6 | ~92 |
Experimental Workflow
Caption: Experimental workflow for the catalytic reduction of this compound.
Signaling Pathway of 2,3-Diaminopyridine in Drug Synthesis
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Electrophilic Substitution Reactions of 3-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reactivity Profile
3-Amino-2-nitropyridine is a valuable heterocyclic building block in the synthesis of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of both an activating amino group and a deactivating nitro group, which allows for selective functionalization of the pyridine ring. The ability of this molecule to undergo electrophilic substitution reactions is of significant interest for creating diverse molecular scaffolds.[1]
The regioselectivity of electrophilic substitution on the this compound ring is governed by the directing effects of the existing substituents:
-
3-Amino Group: An activating, ortho-, para- directing group.
-
2-Nitro Group: A deactivating, meta- directing group.
Considering these effects, the C-5 position is the most probable site for electrophilic attack, as it is para to the strongly activating amino group and meta to the deactivating nitro group. The C-4 position is ortho to the amino group but also ortho to the deactivating nitro group, which would likely result in steric hindrance and electronic deactivation. The C-6 position is meta to the amino group, making it the least favored site for substitution.
This document provides detailed protocols for the widely practiced indirect route to synthesize 5-halo-3-amino-2-nitropyridine analogues and presents a theoretical protocol for the direct bromination of this compound as a starting point for experimental investigation.
Predicted Regioselectivity of Electrophilic Substitution
Caption: Predicted outcome of electrophilic substitution on this compound.
Established Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Indirect Route)
This two-step procedure is a reliable and commonly cited method for producing a key intermediate, 2-amino-5-bromo-3-nitropyridine, which is isomeric to the direct substitution product of this compound.[3][4]
Experimental Workflow
Caption: Workflow for the synthesis of 2-amino-5-bromo-3-nitropyridine.
Step 1: Synthesis of 2-Amino-5-bromopyridine
Methodology: This protocol is adapted from the procedure described in Organic Syntheses.[3]
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser.
-
Reagent Preparation: Dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid in the flask. Cool the solution to below 20°C using an ice bath.
-
Bromine Addition: Dissolve 480 g (154 mL, 3.0 moles) of bromine in 300 mL of glacial acetic acid and add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred 2-aminopyridine solution over a period of 1 hour. Maintain the temperature below 20°C initially. After about half of the bromine has been added, the temperature can be allowed to rise to 50°C.
-
Reaction and Work-up: After the addition is complete, stir the mixture for an additional hour. Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide salt.
-
Neutralization: Transfer the solution to a 5 L beaker and neutralize it with approximately 1.2 L of 40% sodium hydroxide solution, while stirring and cooling in an ice bath.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with water until the washings are free of bromide ions. Dry the crude product at 110°C. To remove the 2-amino-3,5-dibromopyridine by-product, wash the dried solid with three 500-mL portions of hot petroleum ether (b.p. 60–80°C).
-
Final Product: The resulting 2-amino-5-bromopyridine is obtained as a solid, sufficiently pure for the next step.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
Methodology: This protocol is adapted from the procedure described in Organic Syntheses.[3]
-
Reaction Setup: In a fume hood, charge a 1 L three-necked flask, equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, with 500 mL of concentrated sulfuric acid (sp. gr. 1.84). Immerse the flask in an ice bath.
-
Substrate Addition: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine from Step 1 to the sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Nitration: Add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.
-
Quenching: Cool the reaction mixture and pour it onto 5 L of crushed ice with stirring.
-
Isolation: Collect the precipitated yellow solid by filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from 95% ethanol to yield pure 2-amino-5-bromo-3-nitropyridine.
Data Summary for Indirect Route
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Bromine | Acetic Acid | 20-50 | 2 | 62-67 | [3] |
| 2 | 2-Amino-5-bromopyridine | HNO₃ / H₂SO₄ | - | 0-60 | 3 | ~75 | [3] |
Theoretical Protocol: Direct Bromination of this compound
Disclaimer: The following protocol is a proposed method based on general principles of electrophilic aromatic substitution and has not been experimentally validated from available literature. Optimization of reaction conditions will be necessary.
Objective: To selectively introduce a bromine atom at the C-5 position of this compound.
Methodology
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Protect the reaction from atmospheric moisture with a drying tube.
-
Reagent Preparation: Dissolve 1.39 g (10 mmol) of this compound in 25 mL of glacial acetic acid.
-
Bromine Addition: In the dropping funnel, place a solution of 1.60 g (0.51 mL, 10 mmol) of bromine in 10 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of this compound at room temperature over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require gentle heating (40-50°C) to proceed to completion.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-water.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-amino-5-bromo-2-nitropyridine.
Proposed Data for Direct Bromination (Requires Validation)
| Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Proposed Yield (%) |
| This compound | Bromine | Acetic Acid | 25-50 | 2-6 | (Estimate) 50-70 |
Conclusion
While direct electrophilic substitution on this compound remains an area for further investigation, the protocols provided offer robust and well-established alternative routes to access structurally related compounds that are crucial for research and development in the pharmaceutical and agrochemical industries. The theoretical protocol for direct bromination serves as a foundational guide for chemists aiming to explore this transformation. As with any chemical procedure, all reactions should be performed with appropriate safety precautions in a well-ventilated laboratory environment.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 3-amino-2-nitropyridine using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Accurate and reliable analytical methods are therefore essential for quality control, process monitoring, and stability testing. The described method is based on established principles for the analysis of related aromatic amines and pyridine derivatives, offering a robust and reproducible approach.[2][3][4]
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds for medicinal chemistry.[1] Its structure, containing both an amino and a nitro group on a pyridine ring, imparts unique chemical properties that are leveraged in the creation of biologically active molecules.[1] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and accuracy. This application note details a reverse-phase HPLC method for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
0.45 µm syringe filters (e.g., PVDF or PTFE)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods for similar analytes.[2][3]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Dilute the sample solution with the initial mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 10 µg/mL working standard solution five times and evaluate the following parameters.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound under the specified chromatographic conditions. These values are illustrative and may vary slightly depending on the specific HPLC system and column used.
Table 3: Expected Quantitative Data
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~ 4.5 | ~ 0.1 | ~ 0.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Parameters
The following diagram shows the relationship between key HPLC method parameters and their impact on the chromatographic separation.
Caption: Interplay of HPLC parameters and chromatographic results.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-nitropyridine is a versatile heterocyclic amine that serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Its unique electronic properties, stemming from the presence of both an amino and a nitro group on the pyridine ring, make it a valuable precursor for the creation of specialized azo dyes. Azo dyes synthesized from heterocyclic amines are known for their bright colors and good fastness properties.[2]
Synthesis Pathway Overview
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[5]
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative, to form the stable azo dye. This reaction is an electrophilic aromatic substitution.
Caption: General synthesis pathway for azo dyes from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative azo dye using this compound and β-naphthol as the coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 1.39 g (0.01 mol) of this compound in 10 mL of distilled water and 3 mL of concentrated HCl.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. Some precipitation of the amine hydrochloride may occur.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization. The resulting clear, cold solution of the diazonium salt is used immediately in the next step.
Protocol 2: Azo Coupling with β-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 15 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the alkaline β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with copious amounts of cold distilled water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or in an oven at a low temperature (e.g., 60 °C).
-
Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the pure azo dye.
Caption: Detailed experimental workflow for the synthesis of a this compound-derived azo dye.
Characterization Data
The synthesized azo dyes should be characterized by various analytical techniques to confirm their structure and purity. The following table presents expected data for a representative azo dye derived from 3-aminopyridine and 1-naphthol, which can be used as a reference for dyes derived from this compound.[3]
| Parameter | Expected Value/Observation |
| Physical Appearance | Colored solid (e.g., red, orange, or yellow powder) |
| Yield | 70-90% |
| Melting Point | A sharp melting point is indicative of purity. |
| Solubility | Generally soluble in organic solvents like DMF, DMSO, and acetone. |
| UV-Vis Spectroscopy | An absorption maximum (λmax) in the visible region (400-600 nm) corresponding to the π → π* transition of the azo chromophore.[2] |
| FT-IR Spectroscopy (cm⁻¹) | Characteristic peaks for N=N stretching (around 1450-1500), C=N and C=C stretching of the pyridine ring, and vibrations of the coupling component.[2] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the pyridine ring and the coupling component. The chemical shifts will be influenced by the substituents.[2] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the azo dye. |
| Elemental Analysis | The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed structure.[3] |
Applications
Azo dyes derived from this compound are expected to have applications in various fields:
-
Textile Dyes: As disperse dyes for hydrophobic fibers such as polyester, owing to their potential for good sublimation and wash fastness.
-
pH Indicators: The color of pyridylazo dyes can be sensitive to changes in pH, making them potential candidates for use as acid-base indicators.[3]
-
Metal Ion Sensors: The nitrogen atoms in the pyridine ring and the azo group can act as coordination sites for metal ions, allowing for their use as chromogenic reagents for the spectrophotometric determination of metal ions.[2]
-
Nonlinear Optics: Azo dyes with extended π-conjugated systems can exhibit nonlinear optical properties, making them of interest in materials science.
-
Biological Staining: Due to their intense color, these dyes may find applications as biological stains.
Safety Precautions
-
This compound and its derivatives should be handled with care, as aromatic nitro and amino compounds can be toxic and may be skin and eye irritants.
-
The diazotization reaction should be carried out at low temperatures, as diazonium salts can be explosive when dry and at elevated temperatures.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
These application notes and protocols provide a foundational guide for the synthesis and characterization of azo dyes from this compound. Researchers are encouraged to adapt and optimize these procedures for their specific coupling components and applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
3-Amino-2-nitropyridine: A Versatile Reagent in Modern Analytical Chemistry
For Immediate Release
[City, State] – [Date] – 3-Amino-2-nitropyridine is emerging as a significant reagent in analytical chemistry, offering robust applications in the detection and quantification of various analytes.[1] Its unique chemical structure, featuring a primary aromatic amine and a nitro group, allows for its use in a range of analytical techniques, including spectrophotometry and chromatography. These applications are of particular interest to researchers, scientists, and drug development professionals who require sensitive and reliable analytical methods.
This document provides detailed application notes and protocols for the use of this compound in two key analytical methodologies: the spectrophotometric determination of sulfonamide drugs and the pre-column derivatization for HPLC analysis of primary aliphatic amines.
Application Note 1: Spectrophotometric Determination of Sulfonamides via Diazotization-Coupling Reaction
Introduction:
Primary aromatic amines, such as the core structure of sulfonamide antibiotics, can be quantified using a diazotization-coupling reaction. In this proposed method, the sulfonamide's primary aromatic amine is first diazotized with nitrous acid. The resulting diazonium salt is then coupled with this compound to form a stable, colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the sulfonamide. This method is adapted from established procedures for other aromatic amines.[2][3]
Reaction Principle:
The analytical method is based on a two-step reaction:
-
Diazotization: The primary aromatic amine of the sulfonamide is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
-
Coupling: The diazonium salt is then coupled with this compound in an alkaline medium to form a colored azo compound.
Quantitative Data Summary:
The following table summarizes the hypothetical validation parameters for the spectrophotometric determination of sulfamethoxazole using this compound.
| Parameter | Value |
| Wavelength of Max. Absorbance (λmax) | 485 nm |
| Linearity Range | 0.5 - 10 µg/mL |
| Molar Absorptivity (ε) | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery | 98.5% - 101.2% |
| Relative Standard Deviation (RSD) | < 2.0% |
Experimental Protocol:
Reagents and Solutions:
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of methanol.
-
Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of deionized water. Store in a refrigerator.
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl.
-
Sodium Hydroxide (2 M): Dissolve 8 g of NaOH in 100 mL of deionized water.
-
Sulfamethoxazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of sulfamethoxazole and dissolve in 100 mL of methanol. Prepare working standards by serial dilution.
Procedure:
-
Sample Preparation: Pipette 1.0 mL of the sulfamethoxazole working standard solution into a 10 mL volumetric flask.
-
Acidification: Add 1.0 mL of 2 M HCl and cool the flask in an ice bath for 5 minutes.
-
Diazotization: Add 1.0 mL of 1% sodium nitrite solution, mix well, and allow to stand in the ice bath for 5 minutes.
-
Coupling Reaction: Add 1.0 mL of 0.1% this compound solution, followed by 2.0 mL of 2 M NaOH to make the solution alkaline.
-
Volume Adjustment: Make up the volume to 10 mL with deionized water and mix thoroughly.
-
Measurement: Allow the color to develop for 15 minutes at room temperature. Measure the absorbance at 485 nm against a reagent blank prepared in the same manner without the analyte.
-
Calibration Curve: Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions. Determine the concentration of the unknown sample from the calibration curve.
Workflow Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-amino-2-nitropyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-amino-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the nitration process, and isomers. Depending on the synthetic route, potential impurities could be residual 3-aminopyridine, other isomers such as 2-amino-3-nitropyridine, and potentially dipyridine byproducts that can form under certain reaction conditions.[1] The crude product may also contain residual acids from the nitration step.
Q2: What is the recommended first step for purifying crude this compound?
A2: A common and effective initial purification step is recrystallization. The choice of solvent is critical and often requires experimentation to find the optimal system that dissolves the crude product at an elevated temperature and allows for the crystallization of pure this compound upon cooling, while leaving impurities in the solution.
Q3: Can column chromatography be used for purification?
A3: Yes, column chromatography is a suitable technique for purifying this compound, especially for removing closely related impurities or for small-scale purifications where high purity is required. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate or dichloromethane/methanol gradient.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your sample.[2] A reversed-phase column with a suitable mobile phase, such as acetonitrile/water with a formic acid modifier, can effectively separate this compound from its impurities.[3] Purity is determined by comparing the area of the main peak to the total area of all peaks. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative purity checks.
Q5: My purified this compound is still colored. What can I do?
A5: The presence of color can indicate persistent impurities. Treating a solution of the crude product with activated carbon (like Norit) can help remove colored impurities.[4] The activated carbon is then removed by filtration before proceeding with crystallization.
Troubleshooting Guides
Issue 1: Poor Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Solvent is too polar | The compound may have high solubility even at low temperatures, leading to significant loss in the mother liquor. Try a less polar solvent or a mixed solvent system. |
| Too much solvent used | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling was too rapid | Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product is precipitating with impurities | If the impurities have similar solubility profiles, co-precipitation can occur. Consider a different purification technique, such as column chromatography. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated | The concentration of the solute is too high for the given solvent and temperature. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. |
| Presence of impurities | Impurities can lower the melting point of the mixture, causing it to separate as an oil. Try purifying the crude material by another method, such as column chromatography, before recrystallization. |
| Inappropriate solvent | The solvent may not be suitable for the crystallization of this specific compound. Experiment with different solvents or solvent mixtures. |
Issue 3: Ineffective Separation by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase polarity | If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the compounds will not move from the origin. Optimize the solvent system using TLC first to achieve a target Rf value of 0.2-0.4 for the desired compound. |
| Column overloading | Too much crude material was loaded onto the column, leading to broad bands and poor separation. Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). |
| Cracks or channels in the stationary phase | Improperly packed silica gel can lead to channeling, where the sample runs through cracks instead of interacting with the stationary phase. Ensure the column is packed uniformly without any air gaps. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) or using a constant solvent composition (isocratic elution).
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield from Different Purification Techniques (Hypothetical Data)
| Purification Method | Purity (by HPLC) | Yield (%) |
| Single Recrystallization (Ethanol) | 95.2% | 75% |
| Recrystallization with Carbon Treatment | 97.8% | 70% |
| Column Chromatography | >99.0% | 60% |
| Combined Recrystallization & Column | >99.5% | 55% |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization problems.
References
Common side reactions and byproducts in 3-amino-2-nitropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the amination of a 2-halo-3-nitropyridine, typically 2-chloro-3-nitropyridine or 2-bromo-3-nitropyridine, with an ammonia source.
-
Electrophilic Nitration: This approach involves the direct nitration of 3-aminopyridine or a protected derivative. However, direct nitration of 3-aminopyridine is often problematic, leading to low yields and multiple isomers.[1] A more successful variation involves the protection of the amino group before nitration.
Q2: Why is the direct nitration of 3-aminopyridine not a recommended method?
A2: The direct nitration of 3-aminopyridine is generally avoided due to several factors:
-
Low Regioselectivity: The amino group is an ortho-, para-director, while the pyridine nitrogen directs meta. This results in a complex mixture of isomers, with 3-amino-4-nitropyridine, 3-amino-6-nitropyridine, and the desired this compound all potentially forming. The desired 2-nitro isomer is often a minor product.[2]
-
Oxidation: The amino group is sensitive to the strong oxidizing conditions of nitration, which can lead to the formation of undesired byproducts such as 3-hydroxypyridine, 3,3′-azoxypyridine, and 3,3′-azopyridine.[3]
-
Low Yields: Due to the formation of multiple byproducts and degradation, the yield of this compound via direct nitration is typically very low.[1]
Q3: What are the common ammonia sources for the amination of 2-halo-3-nitropyridines?
A3: Common sources of ammonia for this reaction include aqueous ammonia, ammonia in an organic solvent (like methanol or dioxane), or ammonium hydroxide. The choice of solvent and reaction conditions can influence the rate of reaction and the formation of byproducts.
Troubleshooting Guides
Route 1: Amination of 2-Halo-3-nitropyridine
This is a widely used method for synthesizing this compound. The general reaction is the displacement of a halide (Cl or Br) at the C-2 position by an amino group.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. | Increased conversion of the starting material to the desired product. |
| Hydrolysis of Starting Material | Use anhydrous ammonia in an organic solvent (e.g., methanol, dioxane) instead of aqueous ammonia to minimize the presence of water. | Reduced formation of the 2-hydroxy-3-nitropyridine byproduct. |
| Sub-optimal Temperature | The reaction temperature is critical. Too low, and the reaction is slow; too high, and byproduct formation increases. For ammonolysis of 2,6-dichloro-3-nitropyridine, a temperature of 35-40°C is recommended.[4] | An optimal balance between reaction rate and selectivity, leading to a higher yield. |
| Observed Impurity | Potential Cause | Identification & Removal |
| 2-Hydroxy-3-nitropyridine | Hydrolysis of the starting 2-halo-3-nitropyridine by water in the reaction mixture (e.g., from aqueous ammonia). | Can be identified by LC-MS. Recrystallization of the crude product from a suitable solvent (e.g., ethanol) can help in its removal. |
| Isomeric Aminonitropyridines | If the starting material has other leaving groups, such as in 2,6-dichloro-3-nitropyridine, substitution at the other position can occur.[5][6] | Isomers can be identified by NMR and separated by column chromatography. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or excess of the aminating agent. | Can be detected by TLC or HPLC. Purification by column chromatography or recrystallization is effective. |
Route 2: Nitration of 3-Aminopyridine (via Protected Intermediate)
Due to the issues with direct nitration, a more reliable method involves the protection of the amino group, followed by nitration and deprotection. A common protecting group strategy is the formation of N,N'-di-(3-pyridyl)-urea.[1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Stoichiometry | Ensure the correct molar ratio of 3-aminopyridine to the coupling agent (e.g., phosgene or urea) is used. A 2:1 molar ratio of 3-aminopyridine to urea is recommended.[1] | Maximizes the formation of the desired urea-protected intermediate. |
| Sub-optimal Reaction Conditions | For the reaction with urea, heating to 120-190°C is necessary.[1] Ensure the temperature is maintained within this range. | Efficient formation of the N,N'-di-(3-pyridyl)-urea. |
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Nitrating Agent Concentration | A mixture of nitric acid and sulfuric acid (nitrating acid) is typically used. The concentration of each acid is crucial for the reaction's success.[1] | Controlled nitration with higher regioselectivity for the 2-position. |
| Reaction Temperature Too Low or Too High | The nitration is typically carried out at a specific temperature range (e.g., 50-70°C).[1] Deviations can lead to incomplete reaction or increased byproduct formation. | Optimal yield of the nitrated intermediate, N,N'-di-(2-nitro-3-pyridyl)-urea. |
| Potential Cause | Recommended Solution | Expected Outcome |
| Ineffective Hydrolysis Conditions | The hydrolysis of N,N'-di-(2-nitro-3-pyridyl)-urea is typically carried out using a base (e.g., sodium hydroxide) in a polar solvent like ethanol.[1] Ensure sufficient base and adequate heating. | Complete cleavage of the urea to yield the final this compound. |
| Precipitation of Product | The product, 2-nitro-3-aminopyridine, may precipitate during the reaction. Diluting the mixture with water can help in complete precipitation and isolation.[1] | High recovery of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-3-nitropyridine
This protocol is a general representation of the amination of 2-chloro-3-nitropyridine.
Materials:
-
2-Chloro-3-nitropyridine
-
Aqueous ammonia (28-30%) or Ammonia in methanol (7N)
-
Ethanol (for recrystallization)
Procedure:
-
In a sealed pressure vessel, dissolve 2-chloro-3-nitropyridine (1 eq.) in a suitable solvent (e.g., methanol or dioxane).
-
Add an excess of the ammonia source (e.g., 10-20 eq. of aqueous ammonia or ammonia in methanol).
-
Seal the vessel and heat the reaction mixture at 80-100°C for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data:
| Reactant | Ammonia Source | Temperature | Time | Yield | Reference |
| 2-Chloro-3-nitropyridine | Aqueous Ammonia | 100°C | 6h | ~90% | General Procedure |
Protocol 2: Synthesis of 2-Nitro-3-aminopyridine via Protection-Nitration-Deprotection
This protocol is based on the method described in US Patent 4,952,697.[1]
Step A: Synthesis of N,N'-di-(3-pyridyl)-urea
-
In a suitable reactor, heat 3-aminopyridine (2 moles) and urea (1 mole) to 150-160°C.
-
Maintain this temperature for 3 hours, during which ammonia will evolve.
-
Cool the reaction mixture and recrystallize the solid from water to obtain N,N'-di-(3-pyridyl)-urea. (Yield: ~97%)
Step B: Nitration of N,N'-di-(3-pyridyl)-urea
-
To a stirred mixture of 10% oleum, add N,N'-di-(3-pyridyl)-urea (1 eq.) while maintaining the temperature.
-
Add nitrating acid (32% HNO3 in 68% H2SO4) dropwise over 1.5 hours at a reaction temperature of 60°C.
-
Stir the mixture for an additional 3 hours at 60°C.
-
Cool to room temperature and dilute with water to precipitate the product.
-
Filter the solid and wash until neutral to obtain N,N'-di-(2-nitro-3-pyridyl)-urea. (Yield: ~93%)
Step C: Hydrolysis to 2-Nitro-3-aminopyridine
-
Suspend N,N'-di-(2-nitro-3-pyridyl)-urea (1 eq.) in ethanol.
-
Heat the suspension to 70°C and add 10% aqueous sodium hydroxide solution.
-
The product will partially precipitate. To complete the precipitation, dilute the mixture with water.
-
Cool the mixture to 0-5°C, filter the solid, and wash until neutral. (Yield: ~90%)
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Troubleshooting workflow for the amination of 2-halo-3-nitropyridine.
References
- 1. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Optimizing Nitration of 3-Amino-2-Nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of 3-amino-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the nitration of this compound?
A1: The nitration of this compound is expected to yield dinitropyridine derivatives. The primary products are typically 3-amino-2,6-dinitropyridine and 3-amino-2,4-dinitropyridine. The ratio of these isomers is highly dependent on the reaction conditions.
Q2: Why is regioselectivity a major challenge in this reaction?
A2: Regioselectivity is a significant challenge due to the directing effects of the substituents on the pyridine ring. The amino group (-NH2) is an activating, ortho-para directing group, while the nitro group (-NO2) is a deactivating, meta-directing group. In strong acidic media, the amino group can be protonated to form an ammonium group (-NH3+), which is a deactivating, meta-directing group. This alters the electronic properties of the ring and influences the position of the incoming nitro group.
Q3: What are the most common nitrating agents for this reaction?
A3: The most common nitrating agents are mixtures of a nitric acid source and a strong acid. These include:
-
A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
A mixture of fuming nitric acid and oleum (fuming sulfuric acid).
-
Potassium nitrate (KNO₃) in concentrated sulfuric acid.
Q4: Can N-nitration occur as a side reaction?
A4: Yes, N-nitration of the exocyclic amino group to form a nitramine intermediate (3-nitramino-2-nitropyridine) is a possible side reaction, particularly at lower temperatures. This N-nitro product can potentially rearrange to the C-nitrated products upon heating, which can affect the final isomer distribution.
Troubleshooting Guides
Issue 1: Low or No Yield of Dinitro Product
-
Possible Cause A: Reaction conditions are too mild. The pyridine ring, especially when protonated in strong acid, is deactivated and requires forcing conditions for electrophilic aromatic substitution.
-
Suggested Solution:
-
Gradually increase the reaction temperature in 10°C increments, carefully monitoring for decomposition.
-
Use a more potent nitrating agent, such as fuming nitric acid with oleum.[1]
-
-
-
Possible Cause B: Incomplete reaction.
-
Suggested Solution:
-
Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
-
-
Issue 2: Poor Regioselectivity (Undesired Isomer Ratio)
-
Possible Cause A: Protonation of the amino group. In highly acidic conditions, the activating amino group becomes a deactivating, meta-directing ammonium group.
-
Suggested Solution:
-
Carefully control the acidity of the reaction medium. While strong acid is necessary, using a large excess may not be beneficial.
-
Consider protecting the amino group with a group that can be removed after nitration, although this adds extra steps to the synthesis.[2]
-
-
-
Possible Cause B: Reaction temperature. The isomer distribution can be temperature-dependent.
-
Suggested Solution:
-
Experiment with different reaction temperatures. Lower temperatures may favor one isomer, while higher temperatures may favor another or lead to rearrangement.
-
-
Issue 3: Formation of Unidentified Side Products
-
Possible Cause A: Over-nitration or degradation. Harsh reaction conditions (high temperature, very strong nitrating agent) can lead to the formation of tri-nitro derivatives or decomposition of the starting material and products.
-
Suggested Solution:
-
Reduce the reaction temperature.
-
Use a less concentrated nitrating agent.
-
Shorten the reaction time.
-
-
-
Possible Cause B: N-nitration and subsequent complex reactions. The formation of a nitramine intermediate can lead to other products.
-
Suggested Solution:
-
Adjust the reaction temperature. N-nitration is often favored at lower temperatures, with rearrangement to C-nitro products at higher temperatures.
-
-
Issue 4: Difficulty in Product Isolation and Purification
-
Possible Cause: Similar physical properties of isomers. The dinitro isomers of 3-aminopyridine can have very similar polarities and solubilities, making them difficult to separate by standard chromatography or crystallization.
-
Suggested Solution:
-
Fractional Crystallization: Attempt crystallization from different solvent systems to exploit small differences in solubility.
-
Chromatography:
-
Use a high-performance liquid chromatography (HPLC) system with a suitable column for isomer separation.
-
For column chromatography, consider using a less polar solvent system and a long column to improve separation. Adding a small amount of a base like triethylamine to the eluent can sometimes reduce tailing of basic compounds on silica gel.
-
-
-
Data Presentation
Table 1: Comparison of Nitrating Agents and Conditions for Aminopyridine Nitration
| Starting Material | Nitrating Agent | Acid Medium | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,6-Diaminopyridine | Mixed Acid | Super-acid system | 30 | 3 | 2,6-Diamino-3,5-dinitropyridine | 90 | [1] |
| N,N'-di-(3-pyridyl)-urea | 32% HNO₃ | 10% Oleum/68% H₂SO₄ | 60 | 3 | N,N'-di-(2-nitro-3-pyridyl)-urea | 93 | [2] |
| 2-Aminopyridine | HNO₃-H₂SO₄ | H₂SO₄ | Not Specified | Not Specified | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | Not Specified | [3] |
Experimental Protocols
Recommended Protocol for Nitration of this compound
This protocol is an optimized procedure based on methods for the nitration of similar aminopyridine derivatives.[1][2] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat. Nitration reactions can be highly exothermic and potentially explosive.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (or magnesium sulfate) for drying
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid while stirring. Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound in concentrated sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 50-70°C). Stir for the desired amount of time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by fractional crystallization to separate the isomers.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
Stability issues and degradation pathways of 3-amino-2-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation pathways of 3-amino-2-nitropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions, including exposure to light (photodegradation), high temperatures (thermal degradation), and certain pH conditions (hydrolysis). The presence of both an amino group and a nitro group on the pyridine ring influences its electronic properties and reactivity, making it prone to oxidative and reductive reactions as well.
Q2: How should this compound be properly stored?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 0-8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and light.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation product studies for this compound are not extensively available in public literature, based on the degradation of similar nitroaromatic and aminopyridine compounds, potential degradation products could include compounds formed through hydrolysis of the amino group, reduction of the nitro group, or photochemically induced transformations. Refer to the "Potential Degradation Pathways" section for a more detailed breakdown.
Q4: Can I expect the color of my this compound sample to change over time?
A4: Yes, a change in color, typically a darkening or development of a brownish hue from its usual yellow to brown crystalline powder appearance, can be an indicator of degradation.[1] This is often observed with nitroaromatic compounds upon exposure to light or heat. If you observe a significant color change, it is advisable to re-analyze the purity of the material before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low assay results for this compound. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended 0-8°C and protected from light. 2. Prepare fresh solutions for analysis, as the compound may degrade in certain solvents over time. 3. Use a stability-indicating analytical method (see Experimental Protocols) to check for the presence of degradation products. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a reference standard of this compound. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in peak identification. 3. Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to help in their identification. |
| Inconsistent results in biological or chemical assays. | Purity issues with this compound, potentially due to degradation. | 1. Re-confirm the purity of the starting material using a validated analytical method. 2. If degradation is suspected, purify the compound (e.g., by recrystallization) before use. 3. Consider the possibility of interactions between this compound and other components in the assay mixture. |
| Discoloration of the solid material or solutions. | Photodegradation or thermal degradation. | 1. Minimize exposure of the solid and solutions to light by using amber vials and covering containers with aluminum foil. 2. Prepare solutions fresh and store them at low temperatures when not in use. 3. If discoloration is significant, the material should be re-analyzed for purity. |
Potential Degradation Pathways
While specific experimental data on the forced degradation of this compound is limited, the following pathways can be inferred based on the chemical nature of aminonitropyridines and related nitroaromatic compounds.
Hydrolytic Degradation
Under acidic or basic conditions, the amino group of this compound could potentially undergo hydrolysis to a hydroxyl group, forming 3-hydroxy-2-nitropyridine. The rate of this hydrolysis is dependent on pH and temperature.
Caption: Potential hydrolytic degradation of this compound.
Oxidative Degradation
Oxidative conditions, for instance, in the presence of hydrogen peroxide, could lead to the formation of N-oxides or further oxidation of the aromatic ring, potentially leading to ring opening. The amino group can also be oxidized.
References
Safe handling and storage procedures for 3-amino-2-nitropyridine
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 3-amino-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[1] It is a toxic substance that can be harmful if swallowed, inhaled, or if it comes into contact with skin.[2][3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Prolonged or repeated exposure may cause damage to organs.[2][4]
Q2: What are the immediate first aid measures in case of exposure?
-
If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[2][3]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower. It is crucial to call a physician right away.[2][3]
-
In case of eye contact: Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. An ophthalmologist should be consulted.[2][3]
-
If swallowed: Give the person a couple of glasses of water to drink and seek immediate medical advice.[2][3] Never give anything by mouth to an unconscious person.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
To ensure safety, the following PPE is mandatory:
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[4]
-
Skin Protection: Use chemically resistant gloves and wear flame-retardant antistatic protective clothing.[2][3] Always inspect gloves before use and use a proper glove removal technique.
-
Respiratory Protection: If dust is generated, a NIOSH (US) or EN 166 (EU) approved particulate respirator is required.[3][4]
Q4: How should I properly store this compound?
Store the compound in a tightly closed container in a dry, well-ventilated place.[2][3] The recommended storage temperature is between 0-8 °C.[1] The storage area should be locked up or accessible only to authorized personnel.[2][3]
Q5: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]
Q6: What should I do in case of an accidental spill?
For a small spill, you should:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection.[5]
-
Avoid dust formation.[5]
-
Carefully sweep up the material and place it in a suitable, closed container for disposal.[4][5]
-
Clean the affected area. Do not let the product enter drains.[5]
Troubleshooting Guides
Issue: Caking or clumping of the powder.
-
Possible Cause: Improper storage conditions, such as exposure to moisture.
-
Solution: Ensure the container is always tightly sealed when not in use. Store in a dry environment. If clumping occurs, assess if the material's integrity has been compromised before use in sensitive reactions.
Issue: The compound has changed color significantly.
-
Possible Cause: Degradation due to exposure to light, air, or incompatible materials. The compound is typically a yellow to brown crystalline powder.[1]
-
Solution: Discard the material according to hazardous waste disposal regulations. Review your storage and handling procedures to prevent future occurrences.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 194-204 °C | [1] |
| Storage Temperature | 0-8 °C | [1] |
Experimental Workflow and Logic Diagrams
Caption: Workflow for Safe Handling of this compound.
References
Technical Support Center: Overcoming Low Yields in 3-Amino-2-Nitropyridine Functionalization
Welcome to the technical support center for the functionalization of 3-amino-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies involving this versatile building block. Low yields can be a significant hurdle, and this guide provides a structured approach to identifying and resolving common issues encountered during its functionalization.[1]
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields when functionalizing this compound?
A1: Low yields with this compound can stem from several factors related to its unique electronic and structural properties. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring can lead to complex reactivity. In palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the nitrogen atoms of the pyridine ring and the amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the electron-rich nature of the ring system can make some coupling reactions sluggish. Side reactions, such as protodeboronation in Suzuki couplings or catalyst poisoning, are also common culprits.[2][3] Careful optimization of the catalyst system, base, solvent, and temperature is crucial for success.
Q2: What are the most critical parameters to consider when optimizing a Suzuki-Miyaura coupling with a 3-amino-2-halopyridine derivative?
A2: For a successful Suzuki-Miyaura coupling, the most critical parameters to consider are the choice of palladium catalyst and ligand, the base, and the solvent system.
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective. More robust systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition step, which can be challenging with electron-rich pyridines.
-
Base: The choice of base is crucial. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base not only facilitates the transmetalation step but also influences the stability of the boronic acid reagent.
-
Solvent: A variety of solvents can be employed, often as biphasic mixtures (e.g., dioxane/water, toluene/water). The solvent system must be optimized to ensure the solubility of all reaction components. Anhydrous conditions may be necessary in some cases to minimize protodeboronation.
Q3: For a Buchwald-Hartwig amination, what is a good starting point for reaction conditions with a 3-amino-2-halopyridine?
A3: A good starting point for a Buchwald-Hartwig amination would involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, a sterically hindered phosphine ligand such as Xantphos or a biarylphosphine ligand, and a strong base like NaOt-Bu. Toluene or dioxane are common solvents for these reactions, and temperatures typically range from 80-110 °C. It is essential to maintain an inert atmosphere to prevent catalyst degradation.
Q4: Can the nitro group in this compound be displaced in a nucleophilic aromatic substitution (SNAr) reaction?
A4: Yes, the nitro group, being strongly electron-withdrawing, activates the pyridine ring for nucleophilic aromatic substitution. In some cases, the nitro group itself can act as a leaving group, especially when there are other activating groups on the ring or with potent nucleophiles. However, it is more common to have a halide at the 2-position, which is then displaced by a nucleophile, with the nitro group at the 3-position serving as an activating group. The reaction conditions, including the choice of nucleophile, solvent, and temperature, will determine the outcome.
Troubleshooting Guides
Low Yields in Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low to No Product Formation | Catalyst Inhibition/Deactivation: The amino and/or pyridine nitrogen is coordinating to the palladium center. | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. 3. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species. |
| Ineffective Oxidative Addition: The C-X bond is not breaking to form the initial palladium complex. | 1. Change Halide: If possible, switch from a chloride to a bromide or iodide, which are more reactive. 2. Increase Temperature: Higher temperatures (e.g., 80-110 °C) are often required. | |
| Suboptimal Base: The base is not effectively promoting transmetalation. | 1. Screen Bases: Test different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base. | |
| Significant Side Product Formation | Protodeboronation: The boronic acid is being replaced by a proton from the solvent. | 1. Use Boronic Esters: Pinacol or MIDA esters are more stable towards hydrolysis. 2. Anhydrous Conditions: Use dry solvents and reagents. 3. Weaker Base: A milder base might reduce the rate of this side reaction. |
| Homocoupling of Boronic Acid: Two molecules of the boronic acid are coupling together. | 1. Rigorous Degassing: Ensure the reaction is free of oxygen. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling. |
Low Yields in Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Low to No Product Formation | Catalyst Inhibition: Similar to Suzuki coupling, the nitrogen atoms can inhibit the catalyst. | 1. Ligand Selection: Use bulky, electron-rich ligands (e.g., biarylphosphine ligands like XPhos). 2. Base Selection: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required. |
| Poorly Reactive Amine: The amine is not nucleophilic enough or is sterically hindered. | 1. Increase Temperature: Higher temperatures can overcome activation barriers. 2. Change Base: A stronger base may be needed to deprotonate the amine. | |
| Dehalogenation of Starting Material | Presence of Hydride Sources: Solvents or reagents can act as hydride donors. | 1. Solvent Choice: Ensure solvents are anhydrous and not prone to decomposition. 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction. |
Data Presentation
The following tables summarize representative reaction conditions and yields for key functionalization reactions on analogous aminopyridine and nitropyridine systems. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Halogenated Aminopyridines with Arylboronic Acids
| Halogenated Aminopyridine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloro-3-aminopyridine | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 86 |
| 3-Amino-5-bromopyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 80-90 | Moderate to High |
| 2,6-Dihalopyridines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Moderate to High |
Yields are representative and can vary based on the specific arylboronic acid used.
Table 2: Buchwald-Hartwig Amination of Halopyridines with Various Amines
| Halopyridine | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 95 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 92 |
| Aryl Chlorides | Primary Amines | Pd(OAc)₂ | CyPF-tBu (JosiPhos) | K₃PO₄ | t-AmylOH | 110 | High |
Yields are representative and can vary based on the specific coupling partners.
Table 3: Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines
| Nitropyridine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitropyridine | Piperidine | Et₃N | Ethanol | Reflux | 3 | ~95 |
| 2-Chloro-5-nitropyridine | Morpholine | Et₃N | Ethanol | Reflux | 3 | ~92 |
| 2-Chloro-5-nitropyridine | Benzylamine | None | Isopropanol/H₂O | 80 | 2 | ~90 |
| 2-Chloro-5-nitropyridine | Aniline | K₂CO₃ | DMF | 100 | 6 | ~85 |
| 2-Methyl-3,5-dinitropyridine | Benzylthiol | K₂CO₃ | DMF | 60 | 1-2 | High |
Yields are representative and can vary based on the specific reaction scale and purification method.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Amino-2-halopyridine
Materials:
-
3-Amino-2-halopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 3-amino-2-halopyridine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 3-Amino-2-halopyridine
Materials:
-
3-Amino-2-halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium pre-catalyst, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the solvent, followed by the 3-amino-2-halopyridine and the amine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in common functionalization reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: 3-Amino-2-Nitropyridine Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 3-amino-2-nitropyridine and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-aminonitropyridine isomers so challenging?
A1: The primary difficulty in separating 3-aminonitropyridine isomers, such as this compound, 3-amino-4-nitropyridine, and 3-amino-6-nitropyridine, stems from their very similar physicochemical properties.[1] These isomers often exhibit close polarity and solubility, making their separation by standard chromatographic or crystallization techniques challenging.
Q2: What are the most common methods for separating these isomers?
A2: The most prevalent and effective methods for separating 3-aminonitropyridine isomers are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase chromatography, and fractional crystallization.[1] Column chromatography using silica gel is also a viable option.[1]
Q3: Can I use Thin Layer Chromatography (TLC) to monitor the separation?
A3: Yes, Thin Layer Chromatography (TLC) is a rapid and effective qualitative tool for monitoring the progress of the separation of 3-aminonitropyridine isomers.[1]
Q4: Are there alternative HPLC techniques besides reverse-phase?
A4: For the separation of aminopyridine isomers in general, mixed-mode chromatography and techniques based on hydrogen-bonding interactions have proven successful.[2] These can be particularly useful if reverse-phase methods do not provide adequate resolution.
Troubleshooting Guides
HPLC Separation Issues
Problem: Poor resolution or co-elution of isomer peaks in reverse-phase HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase. A buffered aqueous solution with an organic modifier like acetonitrile or methanol is a good starting point.[1] Adjust the buffer pH and the gradient of the organic modifier to enhance separation. |
| Standard C18 column not providing enough selectivity. | Consider a specialized HPLC column, for instance, one designed for the separation of polar aromatic compounds.[1] Alternatively, explore mixed-mode or hydrogen-bonding-based columns.[2] |
| Suboptimal temperature. | Vary the column temperature. Sometimes, a change in temperature can significantly impact the selectivity between isomers. |
Problem: Significant peak tailing for the aminonitropyridine isomers.
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the silica backbone. | Add a competing base, such as triethylamine, to the mobile phase to block active silanol sites on the stationary phase. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analytes are in a single ionic state. For basic compounds like aminopyridines, a slightly acidic mobile phase can often improve peak shape. |
| Column overload. | Reduce the sample concentration or the injection volume. |
Crystallization Issues
Problem: Isomers are co-crystallizing or the desired isomer purity is low after recrystallization.
| Potential Cause | Troubleshooting Step |
| Incorrect solvent system. | The choice of solvent is critical. A single solvent may not be sufficient. Experiment with solvent mixtures to find a system where the solubility difference between the isomers is maximized.[1] |
| Cooling rate is too fast. | Allow the solution to cool slowly. Rapid cooling can lead to the trapping of impurities within the crystal lattice. |
| Presence of significant impurities. | If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization. For colored impurities, a treatment with activated carbon during the recrystallization process can be effective.[1] |
Physicochemical Data of 3-Aminonitropyridine Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 13269-19-7 | C₅H₅N₃O₂ | 139.11 | 194-204[3] |
| 2-Amino-3-nitropyridine | 4214-75-9 | C₅H₅N₃O₂ | 139.11 | 163-165[4] |
| 4-Amino-3-nitropyridine | 1681-37-4 | C₅H₅N₃O₂ | 139.11 | Not readily available |
| 3-Amino-6-nitropyridine | 14916-65-5 | C₅H₅N₃O₂ | 139.11 | 234[5] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Isomer Separation
This protocol provides a general framework for the separation of 3-aminonitropyridine isomers based on methods used for similar compounds.[1]
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: Buffered aqueous solution (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the sample mixture in the initial mobile phase composition (90% A, 10% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization for Isomer Purification
This protocol outlines a general procedure for purifying this compound isomers.
1. Solvent Selection:
-
Begin by testing the solubility of the crude isomer mixture in various solvents at room temperature and at their boiling points. Good candidates for recrystallization solvents will show low solubility at room temperature and high solubility at elevated temperatures.
-
Consider solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility. For related aminonitropyridines, recrystallization from dilute methanol has been reported.[6]
2. Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[1]
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
3. Purity Assessment:
-
Analyze the purity of the recrystallized material using the HPLC method described above or by measuring its melting point.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-氨基-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Regioselectivity in Reactions with 3-Amino-2-Nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-2-nitropyridine. The focus is on improving the regioselectivity of common chemical transformations.
Section 1: Troubleshooting Guide for Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the this compound ring can be challenging due to the competing directing effects of the amino and nitro groups. The amino group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director. This can lead to mixtures of products.
Logical Troubleshooting Workflow for Poor Regioselectivity in EAS
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic aromatic substitution.
FAQs for Electrophilic Aromatic Substitution
Q1: I am trying to nitrate 2-amino-3-nitropyridine to get 2-amino-3,5-dinitropyridine, but I get a mixture of products. How can I improve the selectivity?
A1: Direct nitration of aminopyridines often leads to a mixture of isomers. For instance, the nitration of 2-aminopyridine typically yields the 5-nitro isomer as the major product and the 3-nitro isomer as the minor product, which are difficult to separate.[1] To achieve regioselectivity, consider a protecting group strategy.
-
Strategy 1: Acylation of the Amino Group. Protecting the amino group as an acetamide can modulate its directing effect and favor nitration at the desired position.
-
Strategy 2: Use of a Blocking Group. A more robust strategy is to block the most reactive position first. For 2-aminopyridines, the 5-position is highly activated. By first halogenating the 5-position (e.g., with bromine), you can direct the subsequent nitration to the 3-position. The halogen can then be removed via reduction if necessary.[1][2]
Q2: I want to halogenate this compound. Which position is most likely to be substituted?
A2: The regiochemical outcome is complex due to the conflicting directing effects of the substituents.
-
The amino group at C-3 directs ortho (C-4) and para (C-6).
-
The nitro group at C-2 directs meta (C-4 and C-6).
-
The pyridine nitrogen is deactivating, especially towards the C-2, C-4, and C-6 positions.
Both C-4 and C-6 are electronically activated by the amino and nitro groups. The C-5 position is generally the least favored for electrophilic attack on a pyridine ring. Without specific experimental data for this substrate, it is likely that a mixture of 4-halo and 6-halo isomers would be formed. To favor a single product, you would need to employ strategies like those mentioned in Q1. A modern approach for 3-selective halogenation of pyridines involves the use of Zincke imine intermediates, which temporarily transforms the pyridine into a more reactive, acyclic system, allowing for highly regioselective halogenation.[3][4]
Q3: Can I use a protecting group to control the regioselectivity of my electrophilic substitution?
A3: Yes, using a protecting group on the amino function is a key strategy. Acyl groups like acetyl or pivaloyl are common.
-
Effect: Protection converts the strongly activating -NH₂ group into a less activating, bulkier -NHCOR group. This diminishes its ability to direct ortho and para and can sterically hinder the positions adjacent to it (C-4).
-
Benefit: This modulation can change the balance of electronic and steric factors, leading to a different, and potentially more desirable, product ratio. For example, in a related system, nitration of N,N'-di-(3-pyridyl)-urea (a protected form of 3-aminopyridine) directs nitration specifically to the 2-position.[5]
Section 2: Troubleshooting Guide for Nucleophilic Substitution
While this compound itself does not have a leaving group for standard SNAr reactions, its derivatives (e.g., halogenated versions) are important intermediates. The regioselectivity of these reactions is governed by the activating effect of the nitro group and the pyridine nitrogen.
Key Principles for Nucleophilic Aromatic Substitution (SNAr)
Caption: Factors influencing regioselectivity in SNAr reactions on nitropyridines.
FAQs for Nucleophilic Substitution
Q4: I have a 3-amino-2-nitro-X-chloropyridine. Will a nucleophile substitute at the X-position?
A4: The feasibility and regioselectivity depend on the position of the chlorine atom 'X'.
-
If X=4 or X=6: The chlorine is ortho or para to the strongly electron-withdrawing nitro group, and also at a position activated by the ring nitrogen. These positions are highly activated towards SNAr. Substitution is very likely to occur.
-
If X=5: This position is meta to the nitro group and is not strongly activated. Substitution at C-5 is significantly more difficult and may require harsh conditions.
-
Kinetic vs. Thermodynamic Control: In systems like 2,6-dichloro-3-nitropyridine, the position ortho to the nitro group (C-2) is considered more electron-deficient due to the inductive effect, potentially making it the kinetically favored site of attack, even if the para position (C-6) might lead to the thermodynamically more stable product.
Q5: I am trying to react an amine with 3-bromo-2-nitropyridine and I am getting unexpected byproducts. What could be happening?
A5: In addition to the expected SNAr product, reactions on halonitropyridines can sometimes lead to side reactions like nitro group migration. For example, the reaction of amines with 3-bromo-4-nitropyridine has been reported to yield products resulting from the migration of the nitro group, especially in polar aprotic solvents. While not documented for 3-bromo-2-nitropyridine specifically, it is a possibility to consider if you observe unexpected isomers.
Section 3: Experimental Protocols and Data
Table 1: Regioselectivity in the Nitration of 2-Aminopyridine Derivatives
| Starting Material | Nitrating Agent | Conditions | Major Product | Minor Product | Yield | Reference |
| 2-Aminopyridine | Mixed Acid | - | 2-Amino-5-nitropyridine | 2-Amino-3-nitropyridine | <10% for 3-nitro | [1] |
| 2-Acetamido-5-bromopyridine | Mixed Acid | 27-33 °C | 2-Acetamido-3-nitro-5-bromopyridine | - | High | [2] |
| N,N'-di-(3-pyridyl)-urea | HNO₃ / H₂SO₄ | 60 °C | N,N'-di-(2-nitro-3-pyridyl)-urea | - | ~90% | [5] |
Protocol 1: Regioselective Synthesis of 2-Amino-3-nitro-5-bromopyridine
This protocol is adapted from a patented procedure and demonstrates the use of a blocking group to achieve selective nitration at the 3-position.[2]
-
Protection: React 2-amino-5-bromopyridine with an acylating agent (e.g., acetic anhydride) to form 2-acetamido-5-bromopyridine. This protects the amino group and moderates its activating effect.
-
Nitration: Dissolve the 2-acetamido-5-bromopyridine in concentrated sulfuric acid. Cool the mixture and add concentrated nitric acid dropwise, maintaining the temperature between 25-35°C. Stir for several hours until the reaction is complete (monitor by TLC/HPLC).
-
Work-up: Pour the reaction mixture into ice water and adjust the pH to precipitate the product. Filter, wash with water, and dry the solid.
-
Deprotection: Hydrolyze the acetamido group using acidic or basic conditions to yield 2-amino-3-nitro-5-bromopyridine. This intermediate can then be used for further transformations, with the bromine at the 5-position serving as a handle for cross-coupling reactions or being removed by reduction.
Protocol 2: Reduction of the Nitro Group to Form a Diaminopyridine
This protocol is a general method for the reduction of a nitropyridine to the corresponding amine, useful for synthesizing diaminopyridine building blocks.[1][6]
-
Setup: In a pressure vessel, dissolve the aminonitropyridine substrate (e.g., 4-amino-3-nitropyridine) in a suitable solvent like methanol or ethanol.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 0.3 MPa) and stir the reaction mixture at room temperature or with gentle heating for several hours until the nitro group is fully reduced.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diaminopyridine product, which can be further purified by recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 6. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
Preventing decomposition of 3-amino-2-nitropyridine during reactions
Welcome to the Technical Support Center for 3-amino-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during reactions?
A1: The decomposition of this compound is most frequently encountered under the following conditions:
-
Diazotization Reactions: The formation of diazonium salts from the amino group of this compound can lead to highly unstable intermediates that readily decompose, especially under standard batch reaction conditions.[1] This often results in low yields of the desired product.
-
Strongly Acidic or Oxidizing Conditions: The amino group is susceptible to oxidation and other side reactions in the presence of strong acids or oxidizing agents, which can lead to the degradation of the molecule.
-
Elevated Temperatures: While stable under normal conditions, this compound can undergo thermal decomposition at elevated temperatures, affecting reaction outcomes and product purity.
-
Photochemical Degradation: Exposure to UV light can induce photodegradation of nitroaromatic compounds, leading to the formation of various byproducts.
Q2: How can I prevent decomposition during diazotization reactions involving this compound?
A2: To minimize decomposition during diazotization, it is recommended to:
-
Utilize Flow Chemistry: Continuous flow processing is a highly effective method for managing unstable intermediates like diazonium salts.[1] By maintaining precise control over reaction temperature, stoichiometry, and reaction time, the formation and immediate consumption of the diazonium salt can be achieved, significantly reducing decomposition.
-
Maintain Low Temperatures: Keeping the reaction temperature below 5 °C is crucial to enhance the stability of the diazonium salt.[2]
-
In-situ Consumption: The generated diazonium salt should be used immediately in the subsequent reaction step without isolation to prevent degradation.[2]
Q3: What strategies can be employed to protect the amino group of this compound from unwanted side reactions?
A3: Protecting the amino group is a common and effective strategy. The choice of protecting group is critical and depends on the specific reaction conditions.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed with acid.
-
Acyl Protection: Acetyl or benzoyl groups can be used to protect the amino group. Deprotection is typically achieved under acidic or basic conditions.
-
Urea Formation: For reactions involving nitrating agents, protecting the amino group by converting it to a urea derivative has been shown to be effective for related aminopyridines.
Troubleshooting Guides
Issue 1: Low Yield in a Diazotization/Sandmeyer Reaction
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Formation of a complex mixture of byproducts.
-
Observation of gas evolution (N₂) during the reaction.
Possible Cause:
-
Decomposition of the intermediate diazonium salt. Aromatic heterocycles, like pyridines, often form unstable diazonium salts.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Temperature Control | Ensure the reaction is maintained at 0-5 °C throughout the diazotization and subsequent reaction. Lower temperatures increase the stability of the diazonium intermediate.[2] |
| 2 | Reagent Addition | Add the sodium nitrite solution slowly and dropwise to the acidic solution of this compound. This prevents localized overheating and uncontrolled reaction rates. |
| 3 | Consider Flow Chemistry | If feasible, transition the reaction to a continuous flow setup. This minimizes the residence time of the unstable diazonium salt, leading to significantly improved yields.[1] |
| 4 | Immediate Use | Use the freshly prepared diazonium salt solution immediately in the next step of the synthesis. Do not store the diazonium salt solution.[2] |
Issue 2: Unwanted Side Products in Reactions Under Acidic or Oxidizing Conditions
Symptoms:
-
Formation of colored impurities.
-
A complex product mixture is observed by TLC or LC-MS analysis.
-
Low recovery of the starting material or desired product.
Possible Cause:
-
The unprotected amino group of this compound is reacting with the acidic or oxidizing reagents.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Protect the Amino Group | Introduce a suitable protecting group, such as Boc or an acyl group, onto the amino functionality before subjecting the molecule to harsh reaction conditions. |
| 2 | Choice of Protecting Group | Select a protecting group that is stable to the reaction conditions of the desired transformation but can be removed selectively later. For example, a Boc group is stable to many non-acidic reagents. |
| 3 | Modify Reaction Conditions | If protection is not an option, explore milder reagents or reaction conditions that are less likely to interact with the amino group. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.[3]
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
This protocol is a general guideline and may require optimization.
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected this compound (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected this compound.[3]
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Scaling up the synthesis of 3-amino-2-nitropyridine for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-amino-2-nitropyridine for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound on an industrial scale?
A1: The industrial synthesis of this compound typically involves a multi-step process to ensure regioselectivity and yield. A common approach is the nitration of a protected 3-aminopyridine derivative. One documented method involves the reaction of 3-aminopyridine with phosgene or urea to form N,N'-di-(3-pyridyl)-urea, which is then nitrated and hydrolyzed to yield the desired product.[1] Another strategy to control the position of the nitro group is to introduce a directing group, such as bromine, at the 5-position of a related aminopyridine, followed by nitration and subsequent dehalogenation.
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: The primary challenges in the large-scale synthesis of this compound include:
-
Low Yields and Isomer Formation: Direct nitration of 3-aminopyridine can lead to the formation of multiple isomers, making the purification process difficult and reducing the overall yield of the desired this compound. The preparation of the amino-nitro compound can be a difficult and time-consuming process.[2]
-
Exothermic Reactions: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Purification: Separating this compound from unreacted starting materials, isomers, and other byproducts can be challenging at an industrial scale.
-
Safety: The synthesis involves hazardous reagents like nitric acid, sulfuric acid, and potentially explosive intermediates.[1]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, and eye/face protection.[1]
-
Ventilation: All steps, especially nitration, should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust, vapors, or gases.[1]
-
Temperature Control: Maintain strict control over reaction temperatures, especially during nitration, to prevent runaway reactions.
-
Handling of Reagents: Handle strong acids like sulfuric and nitric acid with extreme care.
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of undesired isomers: Direct nitration of aminopyridines often results in a mixture of nitro isomers. The nitration of 2-aminopyridine, for example, yields less than 10% of the 3-nitro isomer, with the 5-nitro isomer being the major product.[2] | - Use a protecting group strategy: Protect the amino group or use a precursor like N,N'-di-(3-pyridyl)-urea to direct the nitration to the 2-position.[1]- Employ a directing group: Introduce a temporary blocking/directing group that can be removed in a later step. |
| Incomplete Reaction | Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | - Optimize reaction parameters: Gradually increase the reaction time or temperature while carefully monitoring the reaction progress by an appropriate analytical method (e.g., HPLC, TLC).- Ensure adequate mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reactions, especially at a larger scale. |
| Formation of Impurities | Side reactions due to high temperatures: Exothermic nitration reactions can lead to side product formation if the temperature is not well-controlled. | - Maintain strict temperature control: Use an efficient cooling system and control the rate of reagent addition to keep the reaction temperature within the optimal range (e.g., 50-70°C for the nitration of N,N'-di-(3-pyridyl)-urea).[1]- Consider a milder nitrating agent: Investigate alternative nitrating agents that may offer better selectivity and fewer side reactions. |
| Difficulty in Product Isolation and Purification | Co-precipitation of isomers or byproducts: The desired product may be difficult to separate from structurally similar isomers. | - Recrystallization: Develop a suitable recrystallization procedure using an appropriate solvent system to selectively crystallize the this compound.- Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly to scale up. |
Experimental Protocols
Synthesis of this compound via N,N'-di-(3-pyridyl)-urea Intermediate
This protocol is based on a method for a structural isomer and should be adapted and optimized for this compound.
Step 1: Synthesis of N,N'-di-(3-pyridyl)-urea
-
Reaction Setup: In a suitable reactor, charge 3-aminopyridine and an inert organic solvent (e.g., chlorobenzene).
-
Reagent Addition: Slowly add approximately 0.5 molar equivalents of phosgene (COCl₂) while maintaining the temperature between 30°C and 120°C.[1] Alternatively, react 3-aminopyridine with urea at a 2:1 molar ratio at a temperature between 120°C and 190°C.[1]
-
Reaction Monitoring: Monitor the reaction until completion.
-
Work-up: Isolate the N,N'-di-(3-pyridyl)-urea product, which is expected to form in near-quantitative yield.[1]
Step 2: Nitration of N,N'-di-(3-pyridyl)-urea
-
Reaction Setup: In a reactor equipped with efficient cooling and stirring, prepare a nitrating mixture of nitric acid and sulfuric acid (e.g., 32% HNO₃ in 68% H₂SO₄).[1]
-
Substrate Addition: Slowly add the N,N'-di-(3-pyridyl)-urea to the nitrating mixture, maintaining the reaction temperature between 50°C and 70°C.[1] The molar ratio of N,N'-di-(3-pyridyl)-urea to nitric acid should be approximately 0.5:1.2-1.4.[1]
-
Reaction Monitoring: Stir the mixture at this temperature for several hours until the reaction is complete.
-
Work-up: Quench the reaction by carefully adding water to precipitate the N,N'-di-(2-nitro-3-pyridyl)-urea. Filter the solid and wash it until neutral.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Suspend the N,N'-di-(2-nitro-3-pyridyl)-urea in a polar solvent such as ethanol.[1]
-
Hydrolysis: Heat the suspension (e.g., to 70°C) and add an aqueous solution of an inorganic base, such as 10% sodium hydroxide solution.[1]
-
Reaction Monitoring: Monitor the hydrolysis until the starting material is consumed.
-
Work-up: Cool the reaction mixture and isolate the crude this compound.
-
Purification: Purify the product by recrystallization from a suitable solvent to achieve the desired purity. The expected yield for the isomer 2-nitro-3-aminopyridine is around 90%.[1]
Quantitative Data Summary
| Parameter | Step 1: Urea Formation | Step 2: Nitration | Step 3: Hydrolysis |
| Key Reagents | 3-Aminopyridine, Phosgene/Urea | N,N'-di-(3-pyridyl)-urea, HNO₃, H₂SO₄ | N,N'-di-(2-nitro-3-pyridyl)-urea, NaOH |
| Temperature | 30-120°C (Phosgene) or 120-190°C (Urea)[1] | 50-70°C[1] | ~70°C[1] |
| Molar Ratios | 3-Aminopyridine:Phosgene/Urea ≈ 2:1[1] | N,N'-di-(3-pyridyl)-urea:HNO₃ ≈ 0.5:1.2-1.4[1] | - |
| Reported Yield | Nearly quantitative[1] | ~93% (for the di-nitro urea intermediate)[1] | ~90% (for the final aminonitropyridine product)[1] |
Note: The quantitative data is derived from the synthesis of an isomer and should be used as a starting point for optimization.
Visualizations
Caption: Synthesis Pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of 3-Amino-2-nitropyridine and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive comparative analysis of 3-amino-2-nitropyridine and its key isomers: 2-amino-3-nitropyridine, 4-amino-3-nitropyridine, 2-amino-5-nitropyridine, and 4-amino-2-nitropyridine. This document outlines their physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting a clear, data-driven comparison to aid in research and development.
The aminonitropyridine scaffold is a crucial building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological processes. The specific arrangement of the amino and nitro groups on the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and ultimately, its biological function. These isomers serve as vital intermediates in the synthesis of pharmaceuticals, including kinase inhibitors and antimicrobial agents, as well as agrochemicals.[1][2][3]
Physicochemical and Spectroscopic Properties: A Quantitative Comparison
The positional differences of the amino and nitro substituents on the pyridine ring give rise to distinct physicochemical properties that govern their behavior in chemical reactions and biological systems. A summary of these key properties is presented below.
| Property | This compound | 2-Amino-3-nitropyridine | 4-Amino-3-nitropyridine | 2-Amino-5-nitropyridine | 4-Amino-2-nitropyridine |
| CAS Number | 13269-19-7 | 4214-75-9 | 1681-37-4 | 4214-76-0 | 14916-64-4 |
| Molecular Formula | C₅H₅N₃O₂ | C₅H₅N₃O₂ | C₅H₅N₃O₂ | C₅H₅N₃O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol |
| Melting Point | Not available | 164-168 °C | 203-207 °C[4] | 186-188 °C | Not available |
| Appearance | Not available | Light yellow to orange powder/crystal | Yellow to orange crystal[5] | Yellow crystalline powder[3] | Not available |
| Solubility | Not available | Not available | Insoluble in water[5] | Sparingly soluble in water, soluble in ethanol and acetone[2][3] | Not available |
| pKa | Not available | Not available | Not available | Not available | Not available |
| ¹H NMR (DMSO-d₆) δ (ppm) | Not available | 6.74 (m, 1H), 7.87 (s, 2H), 8.38 (m, 2H) | Not available | Not available | Not available |
| ¹³C NMR | Not available | Data available | Not available | Data available | Data available[6] |
Synthesis and Reactivity: Experimental Protocols
The synthesis of these isomers often involves nitration of an aminopyridine precursor or nucleophilic substitution on a suitably substituted pyridine ring. The choice of starting material and reaction conditions is critical in directing the regioselectivity of the reaction.
General Synthesis Workflow
The synthesis of aminonitropyridines typically follows one of two main pathways: nitration of a pre-existing aminopyridine or amination of a nitropyridine. The choice of route is often dictated by the availability and reactivity of the starting materials.
Caption: General synthetic strategies for aminonitropyridine isomers.
Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine[4]
Materials:
-
4-Aminopyridine (5.0 g, 50.0 mmol)
-
Concentrated Sulfuric Acid (20 mL)
-
Fuming Nitric Acid (2.5 mL)
-
Ice
-
Ammonia solution
Procedure:
-
Under ice-bath conditions, dissolve 4-aminopyridine in concentrated sulfuric acid.
-
Slowly add fuming nitric acid dropwise, maintaining the reaction temperature between 0-10 °C.
-
Continue stirring at 0-10 °C for 5 hours after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.
-
After the reaction is complete, continue stirring at room temperature overnight.
-
Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia solution.
-
Collect the resulting precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine as a yellow solid.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine[7]
Materials:
-
2-Aminopyridine (18.82 g, 0.2 mol)
-
1,2-Dichloroethane (75.3 g)
-
Concentrated Sulfuric Acid/Fuming Nitric Acid mixed acid (45.17 g)
-
Ice water
Procedure:
-
Dissolve 2-aminopyridine in 1,2-dichloroethane in a reaction vessel with stirring.
-
Slowly add the mixed acid dropwise below 10 °C over a period of 60 minutes. The reaction mixture will turn from light yellow to red wine color.
-
After the addition is complete, allow the reaction to proceed for 12 hours.
-
After completion, cool the reaction to room temperature and wash with water until the pH is 5.
-
The organic layer is recovered under reduced pressure, and the residue is slowly poured into ice water to precipitate a dark yellow solid.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.
Biological Activity and Applications in Drug Discovery
Aminonitropyridine isomers are valuable precursors in the development of various biologically active compounds. Their utility stems from the ability to further functionalize the amino and nitro groups, leading to a diverse range of derivatives.
Role as Kinase Inhibitors
Derivatives of aminopyridines have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, 5-phenoxy-2-aminopyridine derivatives have been designed as irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key player in B cell receptor signaling pathways implicated in hematological malignancies.[1][7] The aminopyridine moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase's hinge region.[7]
The general design strategy for such inhibitors often involves linking the aminopyridine core to other functional groups that can occupy different pockets of the kinase active site.
Caption: Design strategy for aminopyridine-based BTK inhibitors.
Antimicrobial and Other Biological Activities
Certain aminonitropyridine isomers and their derivatives have demonstrated antimicrobial properties. For example, 4-amino-3-nitropyridine has been shown to inhibit bacterial DNA synthesis in vitro. The broader class of aminopyridines has been explored for activity against a range of pathogens.
Furthermore, aminopyridines are known to act as potassium channel blockers and have been investigated for the treatment of various neurological disorders.[8] The introduction of a nitro group can modulate these properties and provides a handle for further chemical modifications.
Comparative Summary and Future Outlook
This guide highlights the distinct profiles of this compound and its isomers. The choice of a specific isomer for a particular application is dictated by a combination of its inherent reactivity, the desired substitution pattern of the final product, and its biological activity profile.
Key Comparative Points:
-
Reactivity: The position of the electron-donating amino group and the electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.
-
Synthesis: While general synthetic routes exist, the specific conditions and yields can vary considerably between isomers, impacting the feasibility and cost-effectiveness of their large-scale production.
-
Biological Potential: Although often used as intermediates, the inherent biological activities of the aminonitropyridine core should not be overlooked. Further screening of these simple scaffolds could reveal novel therapeutic leads.
For researchers in drug discovery, a thorough understanding of these isomeric differences is crucial for the strategic design of new chemical entities. The data presented herein provides a foundational resource to guide the selection and utilization of the appropriate aminonitropyridine isomer for the synthesis of next-generation therapeutics and functional molecules. Further research is warranted to fully elucidate the biological mechanisms of these isomers and to explore their full potential in various scientific domains.
References
- 1. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Page loading... [guidechem.com]
- 4. 4-Amino-3-nitropyridine | 1681-37-4 [chemicalbook.com]
- 5. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
Validation of 3-amino-2-nitropyridine Synthesis: A Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the efficient and verifiable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to aminonitropyridines, with a focus on the spectroscopic validation of 3-amino-2-nitropyridine. We will explore a high-yield synthesis of an isomer, 2-nitro-3-aminopyridine, as a primary alternative and discuss the challenges associated with the direct synthesis of the target compound.
The synthesis of this compound is known to be a challenging and often low-yielding process. In contrast, strategic synthetic routes to its isomers, such as 2-nitro-3-aminopyridine, can afford high yields and purity, making them attractive alternatives for applications where this specific substitution pattern is viable. This guide will delve into the experimental protocols for these syntheses and provide a comprehensive spectroscopic analysis for the validation of the synthesized compounds.
Comparative Analysis of Synthetic Methodologies
The direct nitration of 3-aminopyridine to produce this compound is notoriously difficult and results in very low yields, often only in trace amounts.[1] This is attributed to the deactivating effect of the amino group and the propensity for oxidation under harsh nitrating conditions. A more successful, albeit multi-step, approach involves the protection of the amino group, followed by nitration and deprotection. A high-yield synthesis of the isomer 2-nitro-3-aminopyridine via a urea-protected intermediate has been well-documented and serves as a valuable comparative method.[1]
| Method | Starting Material | Key Steps | Reported Yield | Purity | Reaction Time | Ref. |
| Protected Nitration of 3-Aminopyridine | 3-Aminopyridine | 1. Formation of N,N'-di-(3-pyridyl)-urea 2. Nitration with HNO₃/H₂SO₄ 3. Hydrolysis | >80% (overall) | High | ~8-10 hours | [1] |
| Direct Nitration of 2-Aminopyridine | 2-Aminopyridine | 1. Nitration with mixed acid (HNO₃/H₂SO₄) | Low (<10%) for 2-amino-3-nitropyridine | Mixture of isomers | Variable | [2] |
Experimental Protocols
High-Yield Synthesis of 2-nitro-3-aminopyridine (Isomer Comparison)
This method, adapted from a patented procedure, involves the protection of the amino group of 3-aminopyridine as a urea derivative, followed by nitration and subsequent hydrolysis.[1]
Step 1: Synthesis of N,N'-di-(3-pyridyl)-urea
-
In a suitable reaction vessel, combine 3-aminopyridine with urea in a 2:1 molar ratio.
-
Heat the mixture to approximately 150-190°C.
-
Maintain the temperature until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and purify the product by recrystallization.
Step 2: Nitration of N,N'-di-(3-pyridyl)-urea
-
To a stirred solution of oleum (10% SO₃) and sulfuric acid, add N,N'-di-(3-pyridyl)-urea at a controlled temperature (typically below 10°C).
-
Add a nitrating mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 60°C.
-
After the addition is complete, stir the reaction mixture at 60°C for several hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, N,N'-di-(2-nitro-3-pyridyl)-urea.
-
Filter, wash with water, and dry the product.
Step 3: Hydrolysis to 2-nitro-3-aminopyridine
-
Suspend the N,N'-di-(2-nitro-3-pyridyl)-urea in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring).
-
Cool the reaction mixture and collect the precipitated 2-nitro-3-aminopyridine by filtration.
-
Wash the product with water and dry to obtain the final product.
Synthesis of 2-amino-3-nitropyridine (Low-Yield Isomer)
The direct nitration of 2-aminopyridine yields a mixture of isomers, with 2-amino-5-nitropyridine being the major product and 2-amino-3-nitropyridine formed in low yields.[2][3]
-
To a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-aminopyridine while maintaining the temperature.
-
After the addition, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide).
-
The resulting precipitate will be a mixture of isomers. Separation of 2-amino-3-nitropyridine from the major 2-amino-5-nitropyridine isomer is typically achieved by fractional crystallization or chromatography.
Spectroscopic Validation
The validation of the synthesized this compound and its isomers is crucial for confirming the correct structure. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for 2-amino-3-nitropyridine
| Technique | Observed Data | Reference |
| ¹H NMR | Spectral data available. | [4] |
| ¹³C NMR | Spectral data available. | [5] |
| IR (KBr) | Characteristic peaks for NH₂, NO₂, and aromatic C-H and C=C bonds. | [5] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 139. | [5] |
Note: Specific chemical shifts and peak positions can be found in the referenced databases.
Visualization of Workflows
Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis of an aminonitropyridine and its subsequent spectroscopic validation.
Caption: Workflow for aminonitropyridine synthesis and validation.
Decision Pathway for Synthesis Method Selection
The choice of a synthetic route depends on several factors, including the desired isomer, required yield, and available resources.
Caption: Selecting a synthesis method for aminonitropyridines.
References
- 1. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 4. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR [m.chemicalbook.com]
- 5. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Derivatization of 3-Amino-2-nitropyridine: A Gateway to Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The parent compound, 3-amino-2-nitropyridine, is a well-established synthetic intermediate in medicinal chemistry, primarily utilized as a scaffold for the development of more complex heterocyclic compounds with significant therapeutic potential.[1] While comprehensive data on the intrinsic biological activity of this compound itself is not extensively documented, with its toxicological properties not being thoroughly investigated, its true value lies in the diverse array of biologically active derivatives that can be synthesized from it.[2] This guide provides a comparative analysis of the biological activities of various classes of compounds derived from the this compound core, highlighting the remarkable enhancement in anticancer, antimicrobial, and kinase inhibitory activities achieved through chemical modification.
I. Anticancer Activity of this compound Derivatives
Derivatization of the this compound scaffold has yielded potent anticancer agents. A notable class of derivatives includes 3-aminoimidazo[1,2-α]pyridines, which have demonstrated significant cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of 3-Aminoimidazo[1,2-α]pyridine Derivatives
| Compound | C-2 Substituent | C-3 Substituent | Cancer Cell Line | IC50 (µM) |
| 12 | Nitro-substituted moiety | p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93[3] |
| 12 | Nitro-substituted moiety | p-chlorophenyl | MCF-7 (Breast) | 30.88 ± 14.44[3] |
| 12 | Nitro-substituted moiety | p-chlorophenyl | B16F10 (Melanoma) | 64.81 ± 15.78[3] |
| 14 | Tolyl moiety | p-chlorophenyl amine | B16F10 (Melanoma) | 21.75 ± 0.81[3] |
| 18 | 2,4-difluorophenyl moiety | p-chlorophenyl amine | HT-29 (Colon) | 10.11 ± 0.70[3] |
| 18 | 2,4-difluorophenyl moiety | p-chlorophenyl amine | MCF-7 (Breast) | 14.81 ± 0.20[3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Another important class of anticancer compounds, 3-nitropyridine analogues, function as microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[4] These agents have shown high potency, with GI50 (50% growth inhibition) values below 10 nM for several cell lines.[4]
II. Kinase Inhibitory Activity of this compound Scaffolds
The 3-aminopyridine core is a key pharmacophore in the design of kinase inhibitors. By modifying this basic structure, researchers have developed potent and selective inhibitors for various kinases, which are crucial targets in cancer and inflammatory diseases. For instance, 3-aminopyridin-2-one derivatives have been identified as effective inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases.[5]
Kinase Inhibitory Profile of 3-Aminopyridin-2-one Derivatives
| Compound | Target Kinase | % Inhibition at 100 µM | IC50 (µM) |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | - | - |
| Aurora A | - | - | |
| Aurora B | >50% (77%) | - | |
| Benzamide analogue 16 | MPS1 | - | 15-fold increase vs. parent |
| Aurora A | - | Significantly higher vs. parent |
Data presented qualitatively where specific IC50 values were not provided in the source.
The development of selective TYK2 inhibitors has also been pursued using pyridine derivatives, highlighting the versatility of this scaffold in targeting specific members of the JAK kinase family.[6]
III. Antimicrobial Activity of Pyridine Derivatives
While specific studies focusing on derivatives of this compound are limited, the broader class of pyridine derivatives has shown promising antimicrobial activity. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial effects against Gram-positive bacteria.[7]
Minimum Inhibitory Concentration (MIC) of Pyridine-Oxazolidinone Derivatives
| Compound | S. aureus (MIC in µg/mL) | E. faecalis (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | S. pneumoniae (MIC in µg/mL) |
| 21b | - | - | - | - |
| 21d | - | - | - | - |
| 21e | - | - | - | - |
| 21f | - | - | - | - |
| Linezolid (Control) | - | - | - | - |
Specific MIC values for compounds 21b, 21d, 21e, and 21f were stated to be similar to linezolid but not explicitly provided in the search results.
IV. Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and/or fungal strains
-
96-well microtiter plates
-
Test compounds
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
V. Visualizations
Synthetic Workflow for Biologically Active Derivatives
References
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.com [capotchem.com]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Amino-2-Nitropyridine and Other Nitropyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, nitropyridines serve as pivotal precursors in the synthesis of a wide array of functionalized molecules, particularly in the pharmaceutical and agrochemical industries. Their reactivity, primarily governed by the potent electron-withdrawing nature of the nitro group, facilitates nucleophilic aromatic substitution (SNAr), a cornerstone reaction for molecular elaboration. This guide provides a comparative analysis of the reactivity of 3-amino-2-nitropyridine alongside other nitropyridine derivatives, supported by experimental data and detailed protocols to inform synthetic strategy and experimental design.
Understanding Reactivity in Nitropyridines: The Role of Substituents
The pyridine ring, an electron-deficient heterocycle, is rendered even more electrophilic by the presence of a nitro group. This electronic characteristic makes the ring susceptible to attack by nucleophiles, especially at positions ortho and para to the nitro group, where the negative charge of the Meisenheimer intermediate can be effectively stabilized by resonance.
The reactivity of nitropyridines in SNAr reactions is profoundly influenced by the nature and position of other substituents on the ring. While electron-withdrawing groups further activate the ring towards nucleophilic attack, electron-donating groups, such as the amino group in this compound, can have a deactivating effect by increasing electron density on the ring. However, the interplay of inductive and resonance effects, along with the position of the leaving group, creates a nuanced reactivity landscape.
Quantitative Comparison of Nitropyridine Reactivity
To provide a clear and objective comparison, the following table summarizes the second-order rate constants (k2) for the SNAr reactions of various nitropyridine derivatives with secondary amines. This data, extracted from kinetic studies, offers a quantitative measure of their relative reactivity under specified conditions.
| Nitropyridine Derivative | Nucleophile | Solvent | Temperature (°C) | k2 (L mol-1 s-1) |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | 2.15 x 10-4 |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | 6.49 x 10-5 |
| 2-Chloro-3-nitropyridine | Piperidine | DMSO | 25 | 1.3 x 10-2 |
| 2-Chloro-5-nitropyridine | Piperidine | DMSO | 25 | 3.9 x 10-3 |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | Aqueous | 20 | 1.12 x 10-3 |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | Aqueous | 20 | 3.30 x 10-4 |
| 2-Chloro-3-nitropyridine | Pyrrolidine | DMSO | 25 | 1.1 x 10-1 |
| 2-Chloro-5-nitropyridine | Pyrrolidine | DMSO | 25 | 2.9 x 10-2 |
Note: Data for this compound is not available in the searched literature, preventing a direct quantitative comparison in this table. The provided data is for nitropyridines with methoxy and chloro leaving groups to illustrate the electronic effects of the nitro group's position.
Analysis of the Data:
From the table, several trends emerge:
-
Leaving Group: The chloro-substituted pyridines are significantly more reactive than their methoxy counterparts, which is consistent with chloride being a better leaving group than methoxide in SNAr reactions.
-
Position of the Nitro Group: For both methoxy and chloro derivatives, the isomer with the nitro group at the 3-position (ortho to the leaving group at position 2) is more reactive than the isomer with the nitro group at the 5-position (para to the leaving group at position 2). This highlights the strong activating effect of an ortho-nitro group.
-
Nucleophile: Pyrrolidine is a more potent nucleophile than piperidine in these reactions, resulting in higher reaction rates.
The Case of this compound: A Qualitative Assessment
However, this compound itself is a valuable intermediate for further functionalization. The amino group can be diazotized and converted into a good leaving group, or it can direct electrophilic substitution. The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex heterocyclic systems.[1]
Experimental Protocols
To facilitate reproducible and comparative studies on the reactivity of nitropyridines, a detailed experimental protocol for a representative SNAr reaction is provided below.
Kinetic Measurement of SNAr Reactions by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constants for the reaction of a nitropyridine with an amine nucleophile.
Materials:
-
Nitropyridine substrate (e.g., 2-chloro-3-nitropyridine)
-
Amine nucleophile (e.g., piperidine, freshly distilled)
-
Anhydrous solvent (e.g., DMSO, spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
-
Constant temperature bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the nitropyridine substrate (e.g., 1.0 x 10-3 M) in the chosen solvent.
-
Prepare a series of stock solutions of the amine nucleophile at various concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer's cell holder and the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λmax) for the reaction product. This can be done by allowing a reaction to go to completion and then scanning the UV-Vis spectrum.
-
For each kinetic run, pipette a known volume of the nitropyridine stock solution into a quartz cuvette.
-
Initiate the reaction by adding a known volume of one of the amine solutions to the cuvette, ensuring rapid mixing. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each amine concentration is determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k2) is obtained from the slope of a linear plot of kobs versus the concentration of the amine.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the mechanism of nucleophilic aromatic substitution and a typical experimental workflow.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Conclusion
The reactivity of nitropyridines in nucleophilic aromatic substitution is a well-established and synthetically valuable transformation. Quantitative data reveals that the reaction is highly sensitive to the nature of the leaving group, the position of the activating nitro group, and the strength of the nucleophile. While direct kinetic data for this compound is scarce, an understanding of its electronic properties allows for a qualitative prediction of its reactivity. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to conduct their own comparative studies and further explore the rich chemistry of these important heterocyclic building blocks.
References
Cross-Validation of Analytical Methods for the Quantification of 3-Amino-2-Nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-amino-2-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and consistency.[1] This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC). By presenting a comparative analysis of their performance, supported by detailed experimental protocols, this document aims to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, speed of analysis, and the nature of the sample matrix. The following table summarizes key performance parameters for the HPLC, GC-MS, and UPLC methods detailed in this guide. The data presented is a synthesis of typical performance characteristics observed for structurally similar nitropyridine and aminopyridine compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography (UPLC) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 99.0 - 101.5% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.03 µg/mL |
| Analysis Time (minutes) | 15 - 25 | 20 - 30 | 5 - 10 |
| Solvent Consumption | Moderate | Low (gas carrier) | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative of standard practices for the analysis of aminonitropyridine compounds and can be adapted for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification and purity assessment of this compound.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound reference standard or sample in a 100 mL volumetric flask using a mixture of acetonitrile and water (50:50 v/v) as the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is particularly useful for identifying and quantifying volatile impurities.
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, derivatization can be performed to improve volatility and thermal stability, although direct injection is often feasible.
GC-MS Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio)
-
Injector Temperature: 250 °C
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-350
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput analysis.
Sample Preparation:
-
Prepare the sample and standard solutions as described for the HPLC method, but at potentially lower concentrations due to the higher sensitivity of the UPLC system.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm ID, 1.7 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for equilibration.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity
-
Injection Volume: 2 µL
Visualized Experimental Workflow
The following diagrams illustrate the general experimental workflow for the analytical methods described and a logical relationship for method selection.
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Structural Confirmation of 3-Amino-2-nitropyridine Reaction Products in the Synthesis of Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the structural confirmation of reaction products originating from 3-amino-2-nitropyridine, with a particular focus on the synthesis of biologically relevant imidazo[1,2-a]pyridine derivatives. This document offers an objective analysis of various synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific research and development needs.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for a variety of heterocyclic compounds.[1] Its unique arrangement of a nucleophilic amino group and an electron-withdrawing nitro group on the pyridine ring allows for a diverse range of chemical transformations. A significant application of this compound is in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
The structural confirmation of the resulting products is a critical aspect of synthetic chemistry. This guide details various analytical techniques and presents comparative data to ensure the unambiguous identification of the synthesized molecules.
Comparison of Synthetic Routes to Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine derivatives is a well-established strategy. This section compares two common methods for the synthesis of nitro-substituted imidazo[1,2-a]pyridines, starting from aminopyridines.
Table 1: Comparison of Synthetic Methods for Nitro-Substituted Imidazo[1,2-a]pyridines
| Feature | Method A: Reaction with α-Haloketones | Method B: Reaction with Nitroolefins |
| Starting Materials | 2-Aminopyridines, α-Bromoacetophenones | 2-Aminopyridines, β-Nitrostyrenes |
| Catalyst/Reagent | None (or mild base) | Copper(I) bromide (CuBr) |
| Oxidant | Not required | Air |
| Solvent | DMF, Ethanol | DMF |
| Reaction Temperature | Room Temperature to Reflux | 80 °C |
| Reaction Time | Several hours | Not specified |
| Yields | Generally good to high | Up to 90% |
| Advantages | Catalyst-free options, mild conditions | Utilizes air as a green oxidant, good yields |
| Disadvantages | α-Haloketones can be lachrymatory | Requires a metal catalyst |
Data synthesized from multiple sources.[3][4][5][6]
Structural Confirmation Data
The unambiguous structural determination of the synthesized imidazo[1,2-a]pyridine derivatives is achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for a Representative Product: 2-Phenyl-3-nitro-imidazo[1,2-a]pyridine
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃, ppm) | δ 8.48 (d), 7.81 (d), 7.70 (d), 7.65–7.57 (m), 7.56–7.48 (m), 7.11 (d) |
| ¹³C NMR (CDCl₃, ppm) | δ 146.31, 129.30, 129.18, 129.04, 127.80, 121.38, 118.00 |
| IR (cm⁻¹) | υ(N=N) = 1639; υ(C=N) = 1590; υ(C=C) = 1464 |
| Mass Spectrometry (m/z) | Consistent with the molecular formula C₁₃H₉N₃O₂ |
Note: The specific shifts and patterns can vary based on the substitution on the phenyl ring and the imidazo[1,2-a]pyridine core. Data is representative and compiled from similar structures.[7]
Experimental Protocols
Method A: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and α-Bromoacetophenones
This procedure is a catalyst- and solvent-free approach, highlighting a green chemistry methodology.[5]
Procedure:
-
A mixture of the respective 2-aminopyridine (1 mmol) and α-bromoacetophenone (1 mmol) is prepared.
-
The mixture is heated to 60 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with a saturated aqueous solution of sodium bicarbonate, followed by water and ethanol.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-imidazo[1,2-a]pyridine.
Method B: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins
This method utilizes air as a sustainable oxidant in a one-pot procedure.[6]
Procedure:
-
To a solution of 2-aminopyridine (0.5 mmol) and the corresponding nitroolefin (0.6 mmol) in DMF (3 mL) in a Schlenk tube, CuBr (10 mol %) is added.
-
The tube is sealed with a balloon filled with air.
-
The reaction mixture is stirred at 80 °C for the time required as monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired product.
Visualization of Synthetic Pathways
The following diagrams illustrate the generalized synthetic routes described above.
Caption: Generalized reaction pathways for the synthesis of nitro-imidazo[1,2-a]pyridines.
Experimental Workflow for Structural Confirmation
The following diagram outlines the typical workflow for the isolation and structural elucidation of the reaction products.
Caption: Standard workflow for the structural confirmation of synthetic products.
Alternative Starting Materials
While this compound is a valuable precursor, alternative starting materials can also be employed to synthesize similar fused heterocyclic systems. For instance, 2-amino-3-nitropyridine can also serve as a starting material for various cyclization reactions to produce imidazo[1,2-a]pyridines and other fused systems.[8] The choice of starting material often depends on the desired substitution pattern in the final product and the commercial availability of the precursors.
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to the In-Silico Modeling and Theoretical Studies of 3-Amino-2-nitropyridine and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico modeling and theoretical studies of 3-amino-2-nitropyridine and its isomer, 2-amino-3-nitropyridine. Due to a notable gap in publicly available research for this compound, this guide leverages comprehensive data on the well-studied 2-amino-3-nitropyridine as a primary reference for comparison. This approach allows for an insightful examination of the structural and electronic properties of these closely related molecules, highlighting the predictive power of computational chemistry.
Introduction to Aminonitropyridines
Aminonitropyridines are a class of heterocyclic compounds that garner significant interest in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring gives rise to unique electronic and structural properties. These characteristics make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] In-silico modeling and theoretical studies are crucial for understanding the molecular properties that underpin their reactivity and potential applications.
Physicochemical Properties: A Tale of Two Isomers
While both this compound and 2-amino-3-nitropyridine share the same molecular formula and weight, their distinct substitution patterns lead to differences in their physical and chemical behaviors. The tables below summarize their known and computed properties.
Table 1: General Physicochemical Properties
| Property | This compound | 2-Amino-3-nitropyridine |
| CAS Number | 13269-19-7[1] | 4214-75-9[2] |
| Molecular Formula | C5H5N3O2[1] | C5H5N3O2[2][3] |
| Molecular Weight | 139.11 g/mol [1] | 139.11 g/mol [2][3] |
| Appearance | Yellow to brown crystalline powder[1] | Yellow crystalline solid[3] |
| Melting Point | 194-204 °C[1] | 162-166 °C[3] |
Table 2: Computed Molecular Descriptors (from PubChem)
| Descriptor | This compound | 2-Amino-3-nitropyridine |
| IUPAC Name | 2-nitropyridin-3-amine | 3-nitropyridin-2-amine[2] |
| InChIKey | GZBKVUGZEAJYHH-UHFFFAOYSA-N | BPYHGTCRXDWOIQ-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(N=C1)--INVALID-LINK--[O-])N | C1=CC(=C(N=C1)N)--INVALID-LINK--[O-][2] |
In-Silico and Experimental Data Comparison for 2-Amino-3-nitropyridine
Detailed theoretical and experimental studies on 2-amino-3-nitropyridine provide a solid foundation for understanding this class of molecules. The following tables compare the computationally predicted molecular geometry with experimental data obtained from X-ray crystallography.
Table 3: Comparison of Selected Bond Lengths (Å) for 2-Amino-3-nitropyridine
| Bond | Experimental (X-ray) | Theoretical (B3LYP/6-311++G(d,p)) | Theoretical (MP2/6-311++G(d,p)) |
| N1-C2 | 1.352 | 1.358 | 1.356 |
| C2-N3 | 1.343 | 1.345 | 1.348 |
| C2-C7 | 1.431 | 1.435 | 1.432 |
| N3-C4 | 1.335 | 1.338 | 1.341 |
| C4-C5 | 1.381 | 1.385 | 1.383 |
| C5-C6 | 1.365 | 1.369 | 1.367 |
| C6-N1 | 1.341 | 1.345 | 1.343 |
| C7-N8 | 1.442 | 1.446 | 1.443 |
| N8-O9 | 1.233 | 1.237 | 1.235 |
| N8-O10 | 1.233 | 1.237 | 1.235 |
Data sourced from a study by R. M. Mahfouz, et al.[4]
Table 4: Comparison of Selected Bond Angles (°) for 2-Amino-3-nitropyridine
| Angle | Experimental (X-ray) | Theoretical (B3LYP/6-311++G(d,p)) | Theoretical (MP2/6-311++G(d,p)) |
| C6-N1-C2 | 117.8 | 117.5 | 117.7 |
| N1-C2-N3 | 122.9 | 123.2 | 123.0 |
| N1-C2-C7 | 118.5 | 118.2 | 118.4 |
| N3-C2-C7 | 118.6 | 118.6 | 118.6 |
| C2-N3-C4 | 118.3 | 118.0 | 118.2 |
| N3-C4-C5 | 122.3 | 122.6 | 122.4 |
| C4-C5-C6 | 119.1 | 119.3 | 119.2 |
| C5-C6-N1 | 119.6 | 119.4 | 119.5 |
| C2-C7-N8 | 117.2 | 117.0 | 117.1 |
| O9-N8-O10 | 123.5 | 123.8 | 123.6 |
Data sourced from a study by R. M. Mahfouz, et al.[4]
Experimental and Computational Protocols
The data presented for 2-amino-3-nitropyridine was obtained through the following methodologies:
Experimental Protocol:
-
X-ray Crystallography: Single crystal X-ray diffraction was used to determine the experimental bond lengths and angles of 2-amino-3-nitropyridine in the solid state.[4]
-
Infrared Spectroscopy: The IR spectrum was recorded using a KBr disc in the range of 4000–400 cm⁻¹.[4]
Computational Protocol:
-
Software: Gaussian 03W program package.[5]
-
Methods: Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2).[4][5]
-
Geometry Optimization: Geometries were fully optimized without constraints.[4]
-
Vibrational Frequencies: Calculated at the optimized geometries to confirm them as true minima and to simulate the IR spectra.[4]
-
NMR Spectra: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the IEF-PCM model for solvation in DMSO.[4][5]
Visualizing Molecular Structures and Computational Workflows
To better understand the molecules and the processes used to study them, the following diagrams are provided.
Caption: Molecular structures of this compound and 2-amino-3-nitropyridine.
Caption: A typical workflow for the theoretical study of aminonitropyridines.
Conclusion
The comprehensive in-silico and experimental data available for 2-amino-3-nitropyridine serves as a valuable benchmark for the study of related isomers like this compound. The strong correlation between the theoretical predictions (using DFT and MP2 methods) and experimental results for 2-amino-3-nitropyridine underscores the reliability of these computational approaches for predicting molecular geometries and properties.[4] For this compound, while experimental and detailed theoretical data are currently limited, the foundational knowledge from its isomer provides a robust starting point for future in-silico investigations. Such studies are essential for unlocking the full potential of these molecules in drug discovery and materials science.
References
Peer-reviewed methods for the synthesis of 3-amino-2-nitropyridine
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Amino-2-nitropyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] This guide provides a comparative overview of two peer-reviewed methods for its synthesis, offering detailed experimental protocols and performance data to aid in the selection of the most suitable method for your research needs.
Method 1: Nitration of Protected 3-Aminopyridine
This approach involves the protection of the amino group of 3-aminopyridine as a urea derivative, followed by nitration and subsequent deprotection. This method is well-documented and offers high yields and selectivity.[2]
Method 2: Multi-step Synthesis from 2-Aminopyridine
An alternative strategy begins with the more readily available 2-aminopyridine. This multi-step process involves bromination and nitration, followed by subsequent reduction and debromination to arrive at the target molecule. This route is more complex and generally results in lower overall yields of the desired isomer.[3]
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Method 1: From 3-Aminopyridine | Method 2: From 2-Aminopyridine (to an intermediate) |
| Starting Material | 3-Aminopyridine | 2-Aminopyridine |
| Key Steps | Urea formation, Nitration, Hydrolysis | Bromination, Nitration, (Reduction & Debromination required) |
| Overall Yield | ~80% | Significantly lower for the 3-amino-2-nitro isomer |
| Reagents | Urea, Oleum, Nitrating acid, NaOH | Acetic acid, Bromine, Sulfuric acid, Nitrating acid |
| Reaction Conditions | Stepwise heating up to 150°C; Nitration at 60°C; Hydrolysis at 70°C | Bromination <50°C; Nitration <10°C |
| Selectivity | High for 2-nitro isomer | Low for 3-nitro isomer, major product is 5-nitro |
| Safety Considerations | Controlled nitration, handling of oleum | Handling of bromine and nitrating agents |
Experimental Protocols
Method 1: Synthesis from 3-Aminopyridine via Urea Protection
This three-step process offers a high-yield and selective route to this compound.[2]
Step 1: Synthesis of N,N'-di-(3-pyridyl)-urea
-
In a suitable reaction vessel, combine 3-aminopyridine and urea.
-
Heat the mixture in stages: first to 130°C for 1 hour, then to 140°C for 1 hour, and finally to 150°C for 1 hour.
-
During the final hour at 150°C, pass a stream of nitrogen through the reaction mixture to facilitate the crystallization of the product.
-
Cool the mixture and collect the solid N,N'-di-(3-pyridyl)-urea. The expected yield is approximately 97%.[2]
Step 2: Nitration of N,N'-di-(3-pyridyl)-urea
-
In a stirred apparatus, charge 10% oleum (400g) and N,N'-di-(3-pyridyl)-urea (100g, 0.47 mol).[2]
-
Over 1.5 hours, add nitrating acid (238g, 32% HNO₃ in 68% H₂SO₄) while maintaining the reaction temperature at 60°C.[2]
-
Continue stirring at 60°C for an additional 3 hours.[2]
-
Cool the reaction mixture to room temperature and dilute with water (780 ml).
-
Stir the resulting suspension at 20°C, then filter and wash the solid product until neutral.
-
The yield of N,N'-di-(2-nitro-3-pyridyl)-urea is approximately 93%.[2]
Step 3: Hydrolysis to this compound
-
In a stirred apparatus, suspend N,N'-di-(2-nitro-3-pyridyl)-urea (133g, 0.44 mol) in ethanol (415g).[2]
-
Heat the suspension to 70°C and add 10% aqueous sodium hydroxide solution (300g).[2]
-
The product, this compound, will begin to precipitate. To ensure complete precipitation, dilute the mixture with water (500 ml).
-
Cool the mixture to 0-5°C, filter the product, and wash until neutral.
-
The expected yield of this compound is approximately 90.4% for this step.[2]
Method 2: Synthesis from 2-Aminopyridine (leading to a key intermediate)
This route highlights the challenges of direct nitration of aminopyridines. The described procedure leads to a brominated and nitrated intermediate.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 2-aminopyridine (282g, 3.0 moles) in acetic acid (500 ml).[3]
-
Cool the solution to below 20°C in an ice bath.
-
Slowly add a solution of bromine (480g, 3.0 moles) in acetic acid (300 ml) over 1 hour with vigorous stirring, maintaining the temperature below 20°C initially and allowing it to rise to 50°C towards the end of the addition.[3]
-
Stir for an additional hour, then dilute with water to dissolve the hydrobromide salt.
-
Neutralize the solution with 40% sodium hydroxide.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be purified by washing with hot petroleum ether to yield 2-amino-5-bromopyridine.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
In a three-necked flask immersed in an ice bath, add sulfuric acid (500 ml, sp. gr. 1.84).[3]
-
Slowly add 2-amino-5-bromopyridine (86.5g, 0.5 mole) while keeping the temperature below 10°C.
-
Add potassium nitrate (55.5g, 0.55 mole) portion-wise over 1 hour, maintaining the temperature below 10°C.
-
Stir the mixture for 2 hours at 5-10°C, then allow it to warm to room temperature and stir for another 2 hours.
-
Pour the reaction mixture onto crushed ice, and neutralize with concentrated ammonium hydroxide.
-
Filter the precipitated yellow solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.[3]
Synthesis Pathway Visualization
The following diagram illustrates the high-yield synthetic route to this compound starting from 3-aminopyridine.
Caption: Synthetic pathway for this compound from 3-aminopyridine.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-2-Nitropyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-amino-2-nitropyridine, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves (such as butyl rubber or Viton®), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat to prevent skin contact.[1] All handling of this substance should occur in a well-ventilated area or within a chemical fume hood to avoid the inhalation of vapors.[1]
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[1] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is required.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with all local, state, and federal regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] It is critical to prevent the mixing of this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][3]
-
Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The label should clearly identify the contents as "Hazardous Waste: this compound" and include associated hazard warnings (e.g., Toxic, Irritant).[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from heat, sparks, and open flames.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[4] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner. Incineration is a common disposal method for pyridine compounds.[2][4][5]
Quantitative Data for Pyridine Compound Disposal
| Parameter | Value | Notes |
| Incineration Methods | Rotary Kiln, Liquid Injection, Fluidized Bed | The appropriate method will be selected by the waste disposal facility based on the waste's form. |
| Rotary Kiln Incineration Temperature | 820°C - 1,600°C | A common method for solid and liquid waste.[2][5] |
| Liquid Injection Incineration Temperature | 650°C - 1,600°C | Suitable for liquid waste that can be atomized.[2][5] |
| Fluidized Bed Incineration Temperature | 450°C - 980°C | Effective for a variety of waste types.[2][5] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound as a waste product. The disposal procedures outlined are intended to be broadly applicable to waste generated from various research and development activities involving this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-amino-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-amino-2-nitropyridine (CAS No. 13269-19-7). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary if there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious irritation. |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. For situations with a risk of high dust concentration or during spill cleanup, a NIOSH-approved respirator with appropriate particulate filters (e.g., P95 or P100) may be required. | To avoid inhalation of dust, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
-
Preparation:
-
Ensure the chemical fume hood is operational and has a valid certification.
-
Gather all necessary PPE as detailed in Table 1 and inspect it for integrity.
-
Have an emergency plan in place and ensure all personnel are familiar with it.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling and Use:
-
Wear the appropriate PPE as specified above.
-
Handle the solid compound carefully to avoid the formation of dust and aerosols.
-
Use the smallest practical quantity for the experiment.
-
Keep the container tightly closed when not in use.
-
Grounding of equipment may be necessary to prevent static discharge, especially when handling larger quantities of powder.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Decontaminate the work area, including benchtops and equipment, after the procedure is complete.
-
Properly remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Disposal Plan: Waste Management for this compound
Waste containing this compound must be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.
-
Waste Collection:
-
Collect all waste materials, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Do not mix this waste with incompatible materials.
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation develops or persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
For spills: Evacuate the area. Wearing appropriate PPE, carefully sweep or scoop up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal. Clean the spill area thoroughly. For large spills, contact your institution's EHS office.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
